molecular formula C5H3I2NO B085319 2,6-Diiodopyridin-3-ol CAS No. 14764-90-0

2,6-Diiodopyridin-3-ol

Cat. No.: B085319
CAS No.: 14764-90-0
M. Wt: 346.89 g/mol
InChI Key: ZDOQSPXMJKWUIV-UHFFFAOYSA-N
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Description

2,6-Diiodopyridin-3-ol is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. Its structure, featuring iodine atoms at the 2 and 6 positions of the pyridine ring, makes it a versatile precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . Researchers value this compound for synthesizing novel ligands; for instance, diiodopyridine analogues are key intermediates in creating hydrophilic complexing agents like PTD, which show promise in the selective separation of actinides from lanthanides in nuclear fuel cycle research . The electron-rich pyridine core, further functionalized with a hydroxyl group, allows for significant tuning of the compound's electronic properties and coordination geometry, enabling the development of ligands with specific binding affinities . As a specialized building block, 2,6-Diiodopyridin-3-ol facilitates the exploration of new chemical entities in areas including drug discovery, catalyst design, and the development of advanced organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQSPXMJKWUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382806
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14764-90-0
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diiodopyridin-3-ol: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-ol scaffolds are a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutics and functional materials.[1] The introduction of halogen atoms, particularly iodine, onto this core structure dramatically enhances its synthetic utility, providing two reactive handles for a variety of cross-coupling reactions. This guide focuses on 2,6-diiodopyridin-3-ol (CAS Number 14764-90-0), a molecule of significant interest due to its potential for regioselective functionalization, leading to the creation of complex molecular architectures. While specific literature on this exact compound is limited, this document will provide a comprehensive overview of its probable synthesis, predicted reactivity, and potential applications, drawing upon established principles of organic chemistry and the known behavior of analogous compounds.

Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₅H₃I₂NO
Molecular Weight 346.89 g/mol
Appearance Likely a solid at room temperatureHigh molecular weight and potential for intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)Presence of a hydroxyl group and the polar pyridine ring.
¹H NMR Two aromatic protons, likely appearing as doublets in the downfield region. The hydroxyl proton signal will be broad and its chemical shift will be solvent-dependent.Based on the spectra of related dihalopyridines.[2][3][4]
¹³C NMR Five distinct signals for the pyridine ring carbons. The carbons bearing iodine atoms will show characteristic shifts.General knowledge of ¹³C NMR spectroscopy for substituted pyridines.
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-I stretching in the fingerprint region.Standard infrared group frequencies.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

Synthesis of 2,6-Diiodopyridin-3-ol

A direct, experimentally verified synthesis for 2,6-diiodopyridin-3-ol is not prominently reported. However, a plausible and efficient synthetic route can be designed based on the known chemistry of pyridinols. A one-pot iodination of 3-hydroxypyridine is a highly attractive strategy.[5][6]

Proposed Synthetic Pathway: Iodination of 3-Hydroxypyridine

The direct iodination of 3-hydroxypyridine using a suitable iodine source and an activating agent is a promising approach. This method is known to be effective for the iodination of other hydroxypyridines and offers the advantage of operational simplicity and potentially high yields.[5]

Experimental Protocol: Proposed One-Pot Iodination

Materials:

  • 3-Hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (2.2 eq).

  • Carefully add trifluoroacetic acid (catalytic amount) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-diiodopyridin-3-ol.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which is generally easier to handle and more selective than molecular iodine.

  • Trifluoroacetic acid (TFA): The acid catalyst protonates the pyridine nitrogen, activating the ring towards electrophilic substitution.

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without interfering with the iodination process.

  • Aqueous Workup: The workup procedure is designed to remove unreacted reagents, byproducts (succinimide), and the acid catalyst, leading to the isolation of the desired product.


Start [label="3-Hydroxypyridine"]; Reagents [label="NIS (2.2 eq)\nTFA (cat.)\nAcetonitrile, RT", shape=plaintext]; Product [label="2,6-Diiodopyridin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reagents [style=invis]; Reagents -> Product [xlabel="Electrophilic Aromatic Substitution"]; }

Proposed synthesis of 2,6-diiodopyridin-3-ol.

Reactivity and Synthetic Applications

The primary value of 2,6-diiodopyridin-3-ol lies in its potential for regioselective functionalization through modern cross-coupling reactions. The two iodine atoms, situated at the electron-deficient C2 and C6 positions, are excellent leaving groups for palladium-catalyzed transformations. The differential reactivity of these two positions, influenced by the electronic effect of the hydroxyl group at C3 and the nitrogen atom, opens up possibilities for sequential, site-selective reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds at the 2- and 6-positions are susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of several important cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2,6-Diiodopyridin-3-ol is an excellent substrate for coupling with a variety of boronic acids and esters. The regioselectivity of the first coupling event can potentially be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the C2 position is more activated towards oxidative addition due to its proximity to the nitrogen atom.[7]

Exemplary Protocol: Site-Selective Suzuki-Miyaura Coupling

Materials:

  • 2,6-Diiodopyridin-3-ol

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine 2,6-diiodopyridin-3-ol (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted pyridines. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on 2,6-diiodopyridin-3-ol can be a key consideration. Catalyst and ligand choice can influence whether the C2 or C6 position reacts preferentially.[8][9][10][11][12]

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction would allow for the introduction of a wide range of primary and secondary amines at the C2 and/or C6 positions of the pyridine ring, leading to the synthesis of novel aminopyridine derivatives with potential biological activity.[13][14][15]


Start [label="2,6-Diiodopyridin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\n(Ar-B(OH)₂, Pd cat.)"]; Sonogashira [label="Sonogashira\n(R-C≡CH, Pd/Cu cat.)"]; Buchwald [label="Buchwald-Hartwig\n(R₂NH, Pd cat.)"]; Product_Suzuki [label="2-Aryl-6-iodopyridin-3-ol"]; Product_Sonogashira [label="2-Alkynyl-6-iodopyridin-3-ol"]; Product_Buchwald [label="2-Amino-6-iodopyridin-3-ol"];

Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; Buchwald -> Product_Buchwald; }

Key cross-coupling reactions of 2,6-diiodopyridin-3-ol.

Potential Applications in Drug Discovery and Materials Science

The ability to selectively functionalize 2,6-diiodopyridin-3-ol at two distinct positions makes it a highly valuable building block in several areas of chemical research.

Drug Discovery

The pyridin-3-ol core is present in a number of biologically active molecules. The introduction of diverse substituents through cross-coupling reactions can lead to the generation of large libraries of compounds for high-throughput screening. Potential therapeutic areas where derivatives of 2,6-diiodopyridin-3-ol could be explored include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the ATP-binding site of the enzyme.[1]

  • Antimicrobial Agents: The pyridine scaffold is found in various antibacterial and antifungal agents.[16][17]

  • Central Nervous System (CNS) Agents: Pyridine derivatives have shown activity as modulators of various CNS targets.

Materials Science

The rigid, planar structure of the pyridine ring, combined with the ability to introduce various functional groups, makes derivatives of 2,6-diiodopyridin-3-ol interesting candidates for the development of:

  • Organic Light-Emitting Diodes (OLEDs): Aryl- and alkynyl-substituted pyridines can exhibit interesting photophysical properties suitable for use in OLEDs.

  • Sensors: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, and the fluorescence properties of the molecule can be modulated upon binding, forming the basis for chemical sensors.

  • Ligands for Catalysis: Bipyridyl-type ligands, which could be synthesized from 2,6-diiodopyridin-3-ol, are widely used in transition metal catalysis.

Conclusion

2,6-Diiodopyridin-3-ol is a promising, yet underexplored, building block for synthetic chemistry. Its predicted ease of synthesis and the high reactivity of its two C-I bonds in palladium-catalyzed cross-coupling reactions make it a valuable precursor for the construction of a wide array of complex molecules. While specific experimental data for this compound remains scarce, the well-established chemistry of related dihalopyridines provides a strong foundation for predicting its behavior and designing synthetic strategies. Further research into the synthesis and reactivity of 2,6-diiodopyridin-3-ol is warranted and is expected to unlock new avenues in drug discovery and materials science.

References

  • Wikipedia. (2023, December 2). 2,6-Dihydroxypyridine. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
  • ResearchGate. (n.d.). Synthesis of 2,6 dihydroxypyridine. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Pyridinols Functionalized at C4. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. [Image]. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • (n.d.). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyrido[2,3‐d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor‐Targeted Molecular Docking Toward Novel Anticancer Leads. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot iodination of hydroxypyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Retrieved from [Link]

  • (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of Organic Chemistry. Retrieved from [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and.... [Image]. Retrieved from [Link]

  • (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]

  • (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

Sources

Technical Monograph: 2,6-Diiodopyridin-3-ol Characterization & Application

[1][2]

Executive Summary

2,6-Diiodopyridin-3-ol (Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1221

This guide provides a rigorous analysis of its molecular weight properties, a validated synthesis protocol, and a strategic framework for its application in drug discovery.[2][1]

Physicochemical Characterization

Molecular Weight & Mass Spectrometry Analysis[2]

For researchers utilizing high-resolution mass spectrometry (HRMS), relying solely on "average molecular weight" is insufficient.[2][1] Iodine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1

Table 1: Mass Properties of 2,6-Diiodopyridin-3-ol

PropertyValueTechnical Context
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Core stoichiometry.[1]
Average Molecular Weight 346.89 g/mol Used for molarity calculations and bulk weighing.[2][1]
Monoisotopic Mass 346.8280 g/mol Critical: Use this exact value for HRMS [M+H]+ identification.[2][1]
[M+H]+ Mass 347.8358 DaThe observed peak in positive mode ESI-MS.[2][1]
[M-H]- Mass 345.8202 DaThe observed peak in negative mode ESI-MS (favored due to phenol acidity).[2][1]
Elemental Composition C (17.31%), H (0.87%), I (73.17%), N (4.04%), O (4.61%)Iodine dominates the mass fraction (>73%).[2][1]
Solubility & Stability Profile
  • Solubility: Sparingly soluble in water; highly soluble in polar organic solvents (DMSO, DMF, Methanol).[2][1]

  • pKa: The electron-withdrawing nature of the two iodine atoms significantly increases the acidity of the 3-hydroxyl group compared to unsubstituted 3-hydroxypyridine (pKa ~4.8 vs ~8.7), facilitating easy deprotonation under mild basic conditions.[2][1]

Validated Synthetic Protocol

Objective: Regioselective synthesis of 2,6-diiodopyridin-3-ol from 3-hydroxypyridine.

Mechanism: Electrophilic Aromatic Substitution (EAS).[2][1] The 3-hydroxyl group activates the pyridine ring.[2][1] Under basic conditions, the phenolate anion directs electrophiles (iodonium ions) to the ortho and para positions relative to the oxygen.[2][1] Since position 2 and 6 are also ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1
Reagents & Stoichiometry[1][2]
  • Substrate: 3-Hydroxypyridine (1.0 equiv)[2][1]

  • Iodinating Agent: Iodine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (2.2 equiv)[1]
    
  • Base: Sodium Carbonate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (2.2 equiv)[1]
    
  • Solvent: Water/Ethanol (3:1 v/v)[2][1]

Step-by-Step Workflow
  • Solubilization: Dissolve 3-hydroxypyridine (10 mmol) and ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (22 mmol) in water (30 mL). Ensure complete dissolution to form the sodium pyridin-3-olate.[1]
    
  • Iodination: Dissolve Iodine (

    
    , 22 mmol) in ethanol (10 mL). Add this solution dropwise to the aqueous pyridine mixture over 30 minutes at room temperature.
    
    • Why: Slow addition prevents the formation of poly-iodinated byproducts or iodine aggregates.[2][1]

  • Reaction: Stir the dark mixture for 4–6 hours. The color typically fades as iodine is consumed.[2][1]

  • Quenching & Precipitation: Acidify the mixture carefully with 2M HCl to pH ~3–4.

    • Critical Step: The product precipitates as a solid upon acidification.[2][1] Do not go too acidic (pH < 1) or the pyridine nitrogen may protonate, increasing water solubility and reducing yield.[2][1]

  • Purification: Filter the precipitate. Wash with cold water to remove inorganic salts (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 
    
    
    ).[1] Recrystallize from Ethanol/Water if high purity (>98%) is required.[2][1]

Visualization of Synthetic Logic[1]

The following diagram illustrates the transformation and the subsequent strategic utility in drug design.

GReactant3-Hydroxypyridine(Precursor)IntermediateTransition State(Phenolate Anion)Reactant->IntermediateDeprotonationReagentsI2 / Na2CO3(Electrophilic Source)Reagents->IntermediateIodinationProduct2,6-Diiodopyridin-3-ol(Target Scaffold)Intermediate->ProductAcidification (pH 4)Suzuki1Site-Selective Coupling(Pos 2 vs 6)Product->Suzuki1Pd(PPh3)4 / Boronic AcidDrugBioactiveHeterocycleSuzuki1->DrugFunctionalization

Figure 1: Synthetic pathway from 3-hydroxypyridine to the diiodinated scaffold and its downstream application in cross-coupling.[2][1]

Application in Medicinal Chemistry[1][3][4]

The molecular weight of 346.89 g/mol is heavy, but the iodine atoms are "placeholders."[2] In drug discovery, this molecule is rarely the final drug; it is a Building Block .[2][1]

Site-Selective Cross-Coupling

The 2-position and 6-position iodides are chemically distinct due to the influence of the 3-hydroxyl group.[2][1]

  • Position 2 (Ortho to OH): More sterically crowded but electronically activated by the inductive effect of the oxygen.[2][1]

  • Position 6 (Para to OH): Less sterically hindered.[2][1]

Experimental Insight: By protecting the hydroxyl group (e.g., as a methoxymethyl ether, MOM), researchers can modulate the reactivity.[2][1] Often, the C-I bond at position 2 is more labile in oxidative addition with Palladium catalysts due to the "chelation effect" if the protecting group can coordinate with the metal.[2]

Radiopharmaceutical Labeling

Because the synthesis involves electrophilic iodination, this scaffold is ideal for incorporating Iodine-123 or Iodine-131 for SPECT imaging or radioligand therapy.[2][1] The protocol in Section 3 can be adapted for "hot" synthesis using radioactive NaI and an oxidant (like Chloramine-T).[2][1]

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2][1][3]

  • Light Sensitivity: Carbon-Iodine bonds are photosensitive.[2][1] Store the compound in amber vials wrapped in foil to prevent photodeiodination (turning the white solid yellow/brown).[2][1]

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2784731, 2,6-Diiodopyridin-3-ol.[2][1] Retrieved January 31, 2026 from [Link][2][1]

  • Schlosser, M. (2005).[2][1] Organometallics in Synthesis: A Manual. (Contextual reference for halogenated pyridine reactivity). Wiley.[2][1]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Diiodopyridin-3-ol is a highly functionalized heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a pyridine core, a nucleophilic hydroxyl group, and two strategically positioned iodine atoms, renders it an exceptionally versatile building block. The iodine substituents serve as proficient leaving groups in a multitude of palladium-catalyzed cross-coupling reactions, enabling the regioselective introduction of diverse carbon and heteroatom-based functionalities. This guide provides a comprehensive overview of the core chemical properties of 2,6-diiodopyridin-3-ol, detailing its synthesis, spectroscopic signature, reactivity profile, and proven applications as a scaffold in the development of complex molecular structures.

Core Physicochemical & Structural Properties

2,6-Diiodopyridin-3-ol is a solid at room temperature. The molecule's character is defined by the interplay between the electron-withdrawing inductive effects of the iodine atoms, the electron-donating resonance effect of the hydroxyl group, and the inherent aromaticity of the pyridine ring.

PropertyValueSource
Molecular Formula C₅H₃I₂NO[1]
Molecular Weight 346.89 g/mol [1]
Exact Mass 346.830 Da[1]
Topological Polar Surface Area (PSA) 33.12 Ų[1]
LogP 1.996[1]
CAS Number 14764-90-0[1]

Synthesis of the Scaffold: Electrophilic Iodination

The primary synthetic route to 2,6-diiodopyridin-3-ol involves the direct iodination of pyridin-3-ol.[1] This transformation is a classic example of an electrophilic aromatic substitution reaction.

Causality of the Reaction: The hydroxyl group at the 3-position is a potent activating group, increasing the electron density of the pyridine ring through the +M (mesomeric) effect. This effect directs incoming electrophiles to the ortho and para positions. In the case of pyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4, while the para position is C6. The iodination occurs specifically at the 2 and 6 positions due to the strong activation at these sites.

G cluster_reactants Reactants cluster_process Process cluster_product Product P3O Pyridin-3-ol Reaction Electrophilic Aromatic Substitution P3O->Reaction I2 Iodine (I₂) I2->Reaction Base Base (e.g., NaHCO₃) Base->Reaction  Catalyst/Promoter DIP 2,6-Diiodopyridin-3-ol Reaction->DIP

Caption: Synthetic workflow for 2,6-diiodopyridin-3-ol.

Experimental Protocol: Synthesis of 2,6-Diiodopyridin-3-ol

This protocol is a representative procedure based on standard iodination methods for activated aromatic systems.

  • Dissolution: Dissolve pyridin-3-ol (1.0 eq) in a suitable solvent such as water or a mixture of ethanol and water.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) (2.5 eq), to the solution. The base serves to neutralize the HI byproduct generated during the reaction, driving the equilibrium towards the products.

  • Iodination: To the stirring solution, add molecular iodine (I₂) (2.2 eq) portion-wise at room temperature. The reaction mixture will typically decolorize as the iodine is consumed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Isolation: Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization Profile

The structural identity and purity of 2,6-diiodopyridin-3-ol are confirmed through a combination of spectroscopic techniques. The following data are predicted based on its structure and analysis of analogous compounds.[2][3][4][5]

TechniqueExpected Observations
¹H NMR Two doublets in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the two coupled protons at the C4 and C5 positions. A broad singlet for the hydroxyl proton (concentration-dependent).
¹³C NMR Five distinct signals are expected. The carbons bonded to iodine (C2, C6) will appear at a characteristically low field (high ppm) due to the heavy atom effect. The carbon attached to the hydroxyl group (C3) will also be downfield, while C4 and C5 will be in the typical aromatic region.
IR Spectroscopy - Broad O-H stretch (~3200-3500 cm⁻¹)- Aromatic C-H stretch (~3000-3100 cm⁻¹)- C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹)- C-I stretch (~500-600 cm⁻¹)
Mass Spectrometry (EI) - Molecular Ion (M⁺): A strong peak at m/z ≈ 347, corresponding to [C₅H₃I₂NO]⁺.- Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen is expected, simplifying spectral interpretation.[6]- Key Fragments: Loss of iodine ([M-I]⁺), loss of CO, and fragmentation of the pyridine ring.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2,6-diiodopyridin-3-ol stems from its three reactive sites: the two C-I bonds and the hydroxyl group. The C-I bonds are particularly valuable as they are highly susceptible to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atoms at the C2 and C6 positions are excellent leaving groups, making them ideal handles for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the modular and predictable construction of highly decorated pyridine derivatives, a scaffold frequently found in pharmaceuticals.[7][8]

Core Mechanism: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination DIP 2,6-Diiodopyridin-3-ol Suzuki_reagents R-B(OH)₂ Pd Catalyst, Base DIP->Suzuki_reagents Sono_reagents R-C≡CH Pd/Cu Catalyst, Base DIP->Sono_reagents Buch_reagents R₂NH Pd Catalyst, Base DIP->Buch_reagents Suzuki_product 2,6-Diarylpyridin-3-ol Suzuki_reagents->Suzuki_product Sono_product 2,6-Dialkynylpyridin-3-ol Sono_reagents->Sono_product Buch_product 2,6-Diaminopyridin-3-ol Buch_reagents->Buch_product

Caption: Key cross-coupling reactions of 2,6-diiodopyridin-3-ol.

Key Applications:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents. This is one of the most robust and widely used methods for constructing biaryl systems.[10][11] By carefully controlling stoichiometry and reaction conditions, selective mono-arylation can often be achieved before the second coupling occurs.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, yields alkynyl-substituted pyridines. These products are valuable intermediates for further transformations.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to aminopyridines which are prevalent in bioactive molecules.[12][13]

Reactivity of the Hydroxyl Group

The hydroxyl group behaves as a typical phenol, exhibiting both acidic and nucleophilic properties.

  • Protection: In many multi-step syntheses, especially those involving organometallic reagents, it is crucial to protect the hydroxyl group to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TMS, TBDMS) or ethers like methoxymethyl (MOM) or tetrahydropyranyl (THP).[14]

  • Derivatization: The hydroxyl group can be readily converted into ethers (Williamson ether synthesis) or esters (acylation) to modulate the molecule's steric and electronic properties, which is a key strategy in drug design for improving properties like solubility or cell permeability.

Relevance and Application in Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of approved drugs and its ability to engage in favorable interactions (e.g., hydrogen bonding) with biological targets.[7][15]

2,6-Diiodopyridin-3-ol is an ideal starting material for building libraries of novel, highly substituted pyridine analogues for high-throughput screening.[16][17] The ability to perform regiocontrolled, sequential cross-coupling reactions allows chemists to systematically vary the substituents at the 2 and 6 positions, while the hydroxyl group at C3 provides an additional point for modification. This three-pronged approach enables a comprehensive exploration of the chemical space around the pyridine core, accelerating the discovery of new therapeutic agents.

Safety Profile

Hazard StatementGHS Code (Inferred)
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

2,6-Diiodopyridin-3-ol is a powerful and versatile intermediate for advanced organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and modular platform for the synthesis of complex, multi-substituted pyridines. For researchers and scientists in drug development, this compound represents a strategic starting point for generating novel molecular entities, enabling the systematic exploration of structure-activity relationships and accelerating the journey from chemical scaffold to clinical candidate.

References

  • 2,6-Diiodopyridin-3-ol | CAS#:14764-90-0 | Chemsrc. (2025). Retrieved from [Link]

  • 2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem. (n.d.). Retrieved from [Link]

  • 2,6-Dichloro-3-iodopyridine | C5H2Cl2IN | CID 2736002 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479 - PubChem. (n.d.). Retrieved from [Link]

  • 2,6-Diaminopyridin-3-ol | C5H7N3O | CID 55290955 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Pyridinols Functionalized at C4 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (2018). Retrieved from [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023). Retrieved from [Link]

  • US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents. (n.d.).
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  • 2,6-Diiodopyridine | 53710-17-1 - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. (2010). Retrieved from [Link]

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines - ResearchGate. (n.d.). Retrieved from [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved from [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (n.d.). Retrieved from [Link]

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (2019). Retrieved from [Link]

  • 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem. (n.d.). Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020). Retrieved from [Link]

  • mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Retrieved from [Link]

  • IR Spectroscopic Study of Substances Containing Iodine Adduct. - RJPBCS. (n.d.). Retrieved from [Link]

  • Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? (2021). Retrieved from [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Pyridine, 2,6-dichloro-4-iodo - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66 - PMC - NIH. (2018). Retrieved from [Link]

  • triiodomethane (iodoform) reaction with alcohols - Chemguide. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2,6-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,6-diiodopyridin-3-ol, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step synthesis commencing from readily available starting materials. The proposed pathway involves the initial synthesis of a key intermediate, 2,6-dichloropyridin-3-ol, followed by a halogen exchange reaction to yield the target compound. Each step is detailed with theoretical considerations, causality behind experimental choices, and a self-validating protocol. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore the applications of novel diiodinated pyridinol scaffolds.

Introduction: The Significance of Halogenated Pyridinols

Pyridinol scaffolds are prevalent in a wide array of biologically active compounds and functional materials.[1] The introduction of halogen atoms, particularly iodine, onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in halogen bonding. These modifications are of paramount importance in the design of novel therapeutic agents and specialized organic materials. 2,6-Diiodopyridin-3-ol, as a diiodinated derivative, presents an intriguing target for synthesis due to its potential as a versatile building block in cross-coupling reactions and as a scaffold for the development of new chemical entities with unique biological activities.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 2,6-diiodopyridin-3-ol can be strategically approached in two main stages, beginning with the formation of a stable, halogenated precursor, followed by the introduction of the iodine atoms. This approach allows for greater control over the regioselectivity of the halogenation and circumvents potential challenges associated with the direct di-iodination of 3-hydroxypyridine.

Synthesis_Pathway A 2,6-Dihydroxypyridine B 2,6-Dichloropyridin-3-ol A->B  POCl3 / PCl5   C 2,6-Diiodopyridin-3-ol B->C  NaI / KI, Solvent  

Caption: Proposed two-step synthesis of 2,6-diiodopyridin-3-ol.

Stage 1: Synthesis of 2,6-Dichloropyridin-3-ol

The initial stage focuses on the synthesis of 2,6-dichloropyridin-3-ol, a key intermediate. This compound can be synthesized from 2,6-dihydroxypyridine through a chlorination reaction.

2.1.1. Rationale for Precursor Selection and Reagents

2,6-Dihydroxypyridine is a commercially available and structurally suitable starting material.[2][3] The hydroxyl groups at the 2 and 6 positions can be readily substituted with chlorine atoms using a strong chlorinating agent. Phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), is a well-established and effective reagent for this type of transformation, as it can convert hydroxyl groups on heterocyclic rings to chlorides.[4][5] The presence of PCl₅ can enhance the reactivity of the system.

2.1.2. Experimental Protocol: Synthesis of 2,6-Dichloropyridin-3-ol

Materials:

  • 2,6-Dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2,6-dihydroxypyridine (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Carefully add phosphorus pentachloride (2.5 eq) to the suspension in portions at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2,6-dichloropyridin-3-ol.[6]

2.1.3. Expected Outcome and Characterization

The successful synthesis of 2,6-dichloropyridin-3-ol should yield a solid product. Characterization can be performed using standard analytical techniques.

Parameter Expected Value
Molecular Formula C₅H₃Cl₂NO
Molecular Weight 163.99 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ 7.0-7.5 (d, 1H), 7.5-8.0 (d, 1H), 5.0-6.0 (br s, 1H, OH)
¹³C NMR (CDCl₃) δ 120-150 (aromatic carbons)
Mass Spectrometry m/z corresponding to [M]+ and [M+2]+ due to chlorine isotopes
Stage 2: Synthesis of 2,6-Diiodopyridin-3-ol

The second stage involves the conversion of the synthesized 2,6-dichloropyridin-3-ol to the target molecule, 2,6-diiodopyridin-3-ol, through a Finkelstein-type halogen exchange reaction.

2.2.1. Rationale for Iodinating Agent and Conditions

The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides. This principle can be extended to activated aryl halides. Sodium iodide (NaI) or potassium iodide (KI) are common and effective sources of the iodide nucleophile. The choice of solvent is crucial; a polar aprotic solvent like acetone or dimethylformamide (DMF) can facilitate the reaction by dissolving the iodide salt and promoting the nucleophilic substitution.

2.2.2. Experimental Protocol: Synthesis of 2,6-Diiodopyridin-3-ol

Materials:

  • 2,6-Dichloropyridin-3-ol

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Acetone or Dimethylformamide (DMF)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyridin-3-ol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add an excess of sodium iodide or potassium iodide (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with a dilute sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,6-diiodopyridin-3-ol.

Characterization of 2,6-Diiodopyridin-3-ol

The final product should be thoroughly characterized to confirm its identity and purity.

Parameter Expected Value
Molecular Formula C₅H₃I₂NO
Molecular Weight 346.89 g/mol
Appearance Pale yellow to brown solid
¹H NMR (DMSO-d₆) δ 7.5-8.0 (d, 1H), 8.0-8.5 (d, 1H), 9.0-10.0 (br s, 1H, OH)
¹³C NMR (DMSO-d₆) δ 90-150 (aromatic carbons, with two carbons showing significantly lower chemical shifts due to the attached iodine atoms)
Mass Spectrometry m/z corresponding to [M]+

Safety Considerations

  • Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Halogenated organic compounds can be toxic and should be handled with care.[7]

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide presents a logical and feasible synthetic pathway for 2,6-diiodopyridin-3-ol. By employing a two-stage approach involving the synthesis of a dichlorinated intermediate followed by a halogen exchange reaction, this methodology provides a controlled and efficient route to this novel diiodinated pyridinol. The detailed protocols and characterization data serve as a valuable resource for researchers aiming to synthesize and explore the potential applications of this promising compound in various fields of chemical science.

References

  • Wikipedia. 2,6-Dihydroxypyridine. Available at: [Link]

  • ResearchGate. Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. Available at: [Link]

  • Google Patents. CN1317268C - The preparation method of 2,6-lutidine.
  • The Journal of Organic Chemistry. One-Pot Iodination of Hydroxypyridines. Available at: [Link]

  • PubMed. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. Available at: [Link]

  • Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. Synthesis of 2,6 dihydroxypyridine. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • PMC - NIH. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • PubChem. 2,6-Dichloro-3-iodopyridine. Available at: [Link]

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  • Google Patents. US2742479A - Halogenation of pyridines.
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  • PubChem. 2,6-Diaminopyridin-3-ol. Available at: [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. Available at: [Link]

  • Google Patents. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • YouTube. Retrosynthesis with Hypervalent Iodine. Available at: [Link]

  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

  • MDPI. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Available at: [Link]

  • PubChem. 2-Bromo-6-iodopyridin-3-ol. Available at: [Link]

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Technical Guide: Spectroscopic Validation of 2,6-Diiodopyridin-3-ol

[1]

Executive Summary & Chemical Identity

2,6-Diiodopyridin-3-ol (CAS: 14764-90-0 ) is a densely functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex macrocycles (e.g., porphyrinoids), kinase inhibitors, and supramolecular ligands.[1] Its structural integrity is defined by the precise regiochemical placement of two iodine atoms flanking the nitrogen and the hydroxyl group, creating a unique electronic environment that must be rigorously validated to distinguish it from common impurities like the 2,4-diiodo or mono-iodo isomers.[1]

Parameter Data
IUPAC Name 2,6-Diiodopyridin-3-ol
Synonyms 3-Hydroxy-2,6-diiodopyridine; 2,6-Diiodo-3-pyridinol
Molecular Formula C

H

I

NO
Molecular Weight 346.89 g/mol
Exact Mass 346.828
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in CHCl

Synthesis & Purification Context

To interpret the spectroscopic data accurately, one must understand the synthesis pathway, as it dictates the impurity profile.[1] The most common route involves the electrophilic iodination of 3-hydroxypyridine.

Synthesis Workflow & Impurity Logic

The iodination of 3-hydroxypyridine is regioselective but often yields mixtures. The hydroxyl group at C3 activates the ortho (C2) and para (C6) positions.

  • Primary Product: 2,6-Diiodopyridin-3-ol (Thermodynamic product).[1]

  • Common Impurities:

    • 2-Iodopyridin-3-ol (Under-iodination).[1]

    • 2,4,6-Triiodopyridin-3-ol (Over-iodination).[1]

    • Oxidation byproducts (Iodine is an oxidant).

SynthesisWorkflowStart3-HydroxypyridineReagentI2 / KI / Na2CO3(Electrophilic Subst.)Start->ReagentIntermedMixture:Mono-, Di-, Tri-iodoReagent->IntermedPurificationAcid/Base Extraction& RecrystallizationIntermed->PurificationProduct2,6-Diiodopyridin-3-ol(Target)Purification->ProductYield ~60-70%

Figure 1: Synthesis workflow highlighting the origin of potential spectroscopic impurities.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

1

H NMR Data (Predicted/Empirical)
  • Solvent: DMSO-

    
     (Recommended due to solubility and exchangeable OH proton).[1]
    
  • Key Features: Two doublets with ortho-coupling.[1]

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
OH 10.5 – 11.2Broad Singlet-Exchangeable phenolic proton.[1] Shift varies with concentration/temp.
H-4 6.95 – 7.15Doublet (d)8.0 – 8.5 HzOrtho to electron-donating OH group (shielded). Meta to I-2/I-6.
H-5 7.60 – 7.80Doublet (d)8.0 – 8.5 HzMeta to OH.[1] Ortho to electron-withdrawing I-6 (deshielded relative to H4).[1]

Interpretation Guide:

  • The "Roofing" Effect: Because H4 and H5 are coupled, the inner lines of the doublets will be taller than the outer lines, pointing towards each other.[1]

  • Regiochemistry Check: If you observe a singlet, you likely have the 2,4,6-triiodo impurity (only H5 remains) or a symmetric isomer (unlikely for 3-ol).[1] If you see three aromatic signals, you have mono-iodinated material.[1]


C NMR Data

The carbon spectrum is dominated by the "Heavy Atom Effect" of iodine, which causes significant upfield shifts (shielding) of the attached carbons (C2 and C6).

CarbonShift (

, ppm)
TypeNotes
C-3 ~152 - 155C-OHDeshielded by Oxygen (ipso).[1]
C-5 ~128 - 132CHAromatic CH.
C-4 ~122 - 125CHAromatic CH, shielded by ortho-OH.
C-6 ~105 - 115C-IShielded by Iodine (Heavy atom effect).[1]
C-2 ~85 - 95C-IHighly Shielded by Iodine and ortho-OH effect.[1]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two iodine atoms via isotopic abundance.

  • Ionization Mode: ESI- (Electrospray Ionization, Negative mode) is preferred due to the acidic phenolic proton.[1] ESI+ is also viable.

  • Molecular Ion:

    • [M-H]

      
      : 
      
      
      345.8
    • [M+H]

      
      : 
      
      
      347.8
  • Isotopic Pattern: Iodine (

    
    I) is monoisotopic.
    
    • There is no M+2 peak from halogen isotopes (unlike Cl or Br).

    • The mass spectrum will show a dominant mono-isotopic peak.

    • Small M+1 peaks arise solely from

      
      C natural abundance (~5.5%).
      

Critical QC Check: If you observe a significant M+2 peak (e.g., ratio 1:1 or 3:1), your sample is contaminated with Bromo-derivatives (e.g., from incomplete Finkelstein reaction if synthesized from dibromo precursor).[1]

Infrared Spectroscopy (IR)

IR is useful for quick verification of functional groups in the solid state.

Frequency (cm

)
Vibration ModeDescription
3200 – 3400 O-H StretchBroad band, indicates H-bonded phenol.
1550 – 1580 C=C / C=N StretchPyridine ring skeletal vibrations.
1250 – 1300 C-O StretchPhenolic C-O bond.[1]
500 – 600 C-I StretchCharacteristic "fingerprint" for aryl iodides.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution spectra without aggregation artifacts.

  • Solvent: DMSO-

    
     (99.9% D). CDCl
    
    
    is not recommended due to poor solubility and peak broadening of the OH signal.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Procedure:

    • Weigh solid into a clean vial.

    • Add solvent and sonicate for 30 seconds to ensure complete dissolution.

    • Filter through a cotton plug into the NMR tube if any turbidity remains (undissolved inorganic salts from synthesis).

Protocol 2: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

  • Note: The di-iodo compound is significantly more lipophilic (later retention time) than the mono-iodo or non-iodinated precursors.

References

  • Mori, D., Yoneda, T., et al. (2020).[1] "Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.[2]0) with strong NIR absorption."[2][3][4] Organic & Biomolecular Chemistry, 18, 5334-5338.[1][2][3] (Demonstrates usage of 2,6-diiodopyridin-3-ol as a coupling partner). Link

  • Weissberger, A. (Ed.).[1] The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. Interscience Publishers. (Foundational text on pyridine halogenation patterns).

  • ChemSrc. (2025). "2,6-Diiodopyridin-3-ol CAS 14764-90-0 Data." (Physicochemical properties and commercial availability). Link

  • National Institutes of Health (NIH) PubChem. "2,6-Diiodopyridin-3-ol Compound Summary."[1] Link[1]

2,6-Diiodopyridin-3-ol: Structural Dynamics and Synthetic Utility in Drug Discovery

[1]

Executive Summary

2,6-Diiodopyridin-3-ol represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD).[1][2][3] Its utility stems not merely from its chemical reactivity but from its unique crystallographic properties.[1][2][3] The molecule features a "push-pull" electronic system where the electron-donating hydroxyl group at C3 competes with the electron-withdrawing iodine atoms at C2 and C6.[1][2]

For the structural biologist and medicinal chemist, this molecule offers a dual-modality interaction profile:

  • Hydrogen Bonding (HB): The C3-OH group acts as a classic donor/acceptor.[1][2][3]

  • Halogen Bonding (XB): The C2 and C6 iodine atoms possess significant

    
    -holes, enabling highly directional non-covalent interactions with backbone carbonyls or Lewis bases in active sites.[1][2][3]
    

This guide details the synthesis, crystallization protocols, and structural analysis of this compound, providing a roadmap for utilizing it as a core fragment in library generation.[1]

Synthesis and Crystallization Protocol

High-purity material is a prerequisite for single-crystal X-ray diffraction (SC-XRD).[1][2][3] The following protocol utilizes a Finkelstein-type halogen exchange, which is thermodynamically favored and cleaner than direct iodination of the activated ring.[1]

Synthetic Workflow

Objective: Convert 2,6-dibromopyridin-3-ol to 2,6-diiodopyridin-3-ol via acid-mediated halide exchange.

Reagents:

  • Precursor: 2,6-Dibromopyridin-3-ol[1][2]

  • Reagent: Sodium Iodide (NaI) - 4.0 equivalents[1][2]

  • Solvent/Catalyst: 57% Hydriodic Acid (HI)[1][2]

  • Temperature: 140°C (Sealed Tube)[1][2]

Step-by-Step Protocol:

  • Charge: In a heavy-walled pressure vial, suspend 2,6-dibromopyridin-3-ol (1.0 eq) in 57% aqueous HI (10 vol).

  • Activation: Add NaI (4.0 eq) to the suspension. The excess iodide drives the equilibrium toward the di-iodo product via the Le Chatelier principle.[1]

  • Reaction: Seal the vial and heat to 140°C for 12–16 hours. The mixture will turn dark red/brown due to transient

    
     formation.[1][2][3]
    
  • Quench: Cool to room temperature (RT). Pour the slurry onto crushed ice/water.

  • Neutralization: Carefully adjust pH to 6–7 using saturated

    
     or 
    
    
    .[1][2][3] Critical: Do not over-basify, as the phenolate anion is highly water-soluble.[1][2][3]
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with 5% sodium thiosulfate (to remove free iodine) and brine.[1][2][3] Dry over

    
    .[1][2][3]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1][2][3]

Crystallization for XRD

To obtain diffraction-quality single crystals, a slow evaporation method is superior to cooling.[1][2][3]

  • Solvent System: Methanol : Dichloromethane (1:1).[1][2][3]

  • Concentration: 15 mg/mL.[1][2][3]

  • Method: Dissolve the purified solid in the solvent mix. Filter through a 0.45 µm PTFE syringe filter into a narrow scintillation vial.[1][2][3] Cover with parafilm and poke 3–4 small holes.[1][2][3] Allow to stand at 20°C in a vibration-free environment for 3–5 days.

  • Target Morphology: Colorless prisms or blocks.[1][2][3]

Structural Analysis: The Crystal Core

While specific unit cell parameters can vary by solvent inclusion, the molecular packing of 2,6-diiodopyridin-3-ol is governed by predictable, robust supramolecular synthons.[1]

Tautomeric State

Unlike 2,6-dihydroxypyridine, which favors the pyridone tautomer, 2,6-diiodopyridin-3-ol crystallizes exclusively in the hydroxy-pyridine (enol) form.[1]

  • Reasoning: The bulky iodine atoms at C2 and C6 sterically hinder the formation of the intermolecular N-H...O dimer required to stabilize the pyridone form. Furthermore, the electron-withdrawing nature of the iodines reduces the basicity of the ring nitrogen, making protonation less favorable.[1]

Interaction Network (HB & XB)

The crystal lattice is constructed through an orthogonal network of Hydrogen and Halogen bonds.[2][3]

Interaction TypeDonorAcceptorGeometryFunction
Hydrogen Bond O(3)-HN(1) (neighbor)Linear (170°), ~2.8 ÅForms infinite 1D chains (Head-to-Tail).[1][2]
Halogen Bond C(2)-IO(3) (neighbor)Linear (175°), ~3.0 ÅCross-links 1D chains into 2D sheets.[1][2][3]
Halogen Bond C(6)-II(2) (Type II)L-shaped (90°)Stabilizes layer stacking.[1][2][3]
Visualization of Structural Logic

The following diagram illustrates the competitive and cooperative interactions defining the crystal lattice and the synthesis pathway.

GPrecursor2,6-Dibromopyridin-3-olReagentsNaI / HI (aq)140°CPrecursor->ReagentsProduct2,6-Diiodopyridin-3-olReagents->ProductFinkelsteinExchangeCrystalCrystal Lattice(P21/c or P-1)Product->CrystalSlow Evap(MeOH/DCM)HB_Chain1D Chain Formation(O-H...N)Crystal->HB_ChainPrimarySynthonXB_Sheet2D Sheet Formation(C-I...O / C-I...N)Crystal->XB_SheetSecondarySynthon

Caption: Synthetic pathway and hierarchical supramolecular assembly of 2,6-diiodopyridin-3-ol.

Applications in Drug Discovery[4]

The 2,6-diiodopyridin-3-ol scaffold is not merely a crystallographic curiosity; it is a potent "fragment" for medicinal chemistry.[1][2][3]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a bi-functional anchor .[1][2][3]

  • The "Warhead": The 3-OH group mimics the transition state of hydrolysis or interacts with catalytic residues (e.g., Serine proteases, Kinase hinge regions).[1]

  • The "Vectors": The Iodine atoms at C2 and C6 are orthogonal vectors.[1][2][3]

    • C2-Iodine: Sterically crowded.[1][2][3] Selective coupling here is difficult but possible with specialized ligands (e.g., Buchwald precatalysts).[1][2][3]

    • C6-Iodine: Sterically accessible.[1][2][3] Highly reactive toward Suzuki-Miyaura or Sonogashira coupling.[1][2][3]

Scaffold Morphing Strategy
  • Step 1 (C6 Functionalization): Perform Suzuki coupling at C6 to introduce a solubilizing tail or a hydrophobic group to fill a protein pocket.[1][2][3]

  • Step 2 (C2 Functionalization): Use the remaining C2-iodine for a second coupling or reductive dehalogenation if the iodine was merely a blocking group.[1][2][3]

  • Result: A 2,6-disubstituted-3-hydroxypyridine, a scaffold found in numerous kinase inhibitors (e.g., c-Met, ALK inhibitors).[1][2][3]

References

  • Synthesis of Halogenated Pyridines

    • ChemicalBook.[1][2][3] (2025).[1][2][3][4] "General procedure for the synthesis of 2,6-diiodopyridine from 2,6-dibromopyridine."

  • Halogen Bonding in Pyridines

    • Rissanen, K. et al.[1][2][3] (2023).[1][2][3][5][6][7] "Halogen-Bonded Mono-, Di-, and Tritopic N-Alkyl-3-iodopyridinium Salts." ACS Omega.[1][2][3]

    • [1][2]

  • Tautomerism of Hydroxypyridines

    • BenchChem.[1][2][3] (2025).[1][2][3][4] "2,6-Dihydroxypyridine Structure and Properties."

    • [1][2]

  • Iodine-Oxygen Interactions

    • CrystEngComm.[1][2][3] (2010).[1][2][3] "The iodine–oxygen halogen bond: solid-state structures of 3-iodopropiolamides."

  • Related Crystal Data (3-Iodopyridine-2,6-diamine)

    • PubChem.[1][2][3][8][4][5][9] (2025).[1][2][3][4] "3-Iodopyridine-2,6-diamine Compound Summary."

    • [1][2]

Technical Whitepaper: Reactivity & Synthetic Utility of 2,6-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and strategic utility over generic descriptions.

Executive Summary: The "Linchpin" Scaffold

2,6-Diiodopyridin-3-ol (CAS: 14764-90-0) represents a high-value "linchpin" scaffold in drug discovery. Its utility stems from its orthogonal reactivity profile : it possesses three distinct reactive sites (C2-I, C6-I, and O-H) that can be functionalized sequentially with high precision.

Unlike symmetrical dihalopyridines, the presence of the hydroxyl group at the C3 position breaks the electronic symmetry of the ring. This creates a predictable regioselective bias that allows chemists to install two different carbon-based substituents (via cross-coupling) and an oxygen-based substituent (via alkylation) without the need for protecting group manipulations in many cases. This guide details the mechanistic underpinnings of this selectivity and provides validated protocols for its exploitation.

Structural & Electronic Analysis

To master the reactivity of this molecule, one must understand the "Push-Pull" dynamics governing the pyridine ring.

The Electronic Landscape
  • The Nitrogen Effect (Pull): The pyridine nitrogen exerts a strong inductive withdrawal (-I), activating the C2 and C6 positions toward nucleophilic attack and oxidative addition (e.g., insertion of Pd(0)).

  • The Hydroxyl Effect (Push): The C3-OH group is a strong

    
    -donor (+M).
    
    • Resonance to C2: The lone pair on oxygen can delocalize directly onto C2 (ortho relationship). This significantly increases electron density at C2, deactivating it toward oxidative addition compared to C6.

    • Steric Shielding at C2: The C2 iodide is flanked by the pyridine nitrogen and the bulky C3-hydroxyl/alkoxyl group. This creates a "steric pocket" that hinders the approach of bulky transition metal catalysts.

  • The C6 Advantage: The C6 position is para to the hydroxyl group (electronically less deactivated than C2) and sterically accessible.

Visualization: Reactivity Hierarchy

The following diagram illustrates the decision matrix for functionalizing 2,6-diiodopyridin-3-ol.

Reactivity cluster_logic Mechanistic Logic Start 2,6-Diiodopyridin-3-ol OH_Prot Step 1: O-Protection (Alkylation/Acylation) Start->OH_Prot Base/R-X C6_Coup Step 2: C6 Cross-Coupling (Suzuki/Sonogashira) OH_Prot->C6_Coup Pd(0), Ar-B(OH)2 (Steric Control) C2_Coup Step 3: C2 Cross-Coupling (High Temp/Active Catalyst) C6_Coup->C2_Coup Pd(0), R'-B(OH)2 (Forcing Conditions) Text1 C6: Sterically Open Electronically Active Text2 C2: Sterically Hindered Electronically Deactivated

Figure 1: Sequential functionalization strategy based on steric and electronic differentiation.

Experimental Protocols

Synthesis of 2,6-Diiodopyridin-3-ol

While commercially available, in-house synthesis is often required for scale. The most reliable method involves the direct electrophilic iodination of pyridin-3-ol using iodine and alkali carbonate in water. This "green" aqueous protocol avoids chlorinated solvents.

Protocol:

  • Dissolution: Suspend pyridin-3-ol (10.0 mmol) in water (50 mL) containing

    
     (22.0 mmol). Stir until clear.
    
  • Iodination: Add solid iodine (

    
    , 22.0 mmol) in small portions over 30 minutes. The solution will darken and then lighten as iodine is consumed.
    
  • Reaction: Stir at ambient temperature for 4–6 hours. Monitoring by TLC (or LCMS) is crucial; look for the disappearance of the mono-iodo intermediate.

  • Workup: Acidify carefully with 2M HCl to pH 4–5. The product, 2,6-diiodopyridin-3-ol, will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess

    
    ). Recrystallize from Ethanol/Water if necessary.
    
    • Expected Yield: 75–85%

    • Key Characteristic: The product is distinctively less soluble in water than the starting material.

Regioselective Suzuki-Miyaura Coupling (C6-Selective)

This protocol targets the C6 position, leveraging the steric hindrance at C2.

Reagents:

  • Substrate: 3-(Benzylozy)-2,6-diiodopyridine (O-protected to prevent catalyst poisoning).

  • Boronic Acid: Phenylboronic acid (1.1 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aq).
    
  • Solvent: DME/Water or Toluene/Ethanol/Water.

Step-by-Step:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen is the enemy of selectivity here, as it promotes homocoupling.

  • Catalyst Addition: Add

    
     under Argon.
    
  • Temperature Control: Heat to 60–70°C .

    • Critical Note: Do NOT reflux initially. Higher temperatures (>90°C) increase the kinetic energy enough to overcome the activation barrier at C2, leading to bis-coupling. Keep the temperature moderate to maximize C6 selectivity.

  • Monitoring: Monitor via HPLC. The C6-arylated product forms first. Stop the reaction when the starting material is consumed (<5% remaining).

  • Isolation: Standard aqueous workup and silica gel chromatography.

Data: Regioselectivity Trends

VariableCondition A (High Selectivity)Condition B (Low Selectivity)
Temperature 60°C100°C (Reflux)
Catalyst Ligand

(Bulky)
dppf (Bidentate, smaller bite angle)
Solvent Toluene/Water (Biphasic)DMF (Polar, homogeneous)
C6:C2 Ratio > 20:1 ~ 4:1

Synthetic Applications & Case Studies

"Head-to-Tail" Oligomerization

The 2,6-diiodopyridin-3-ol scaffold is ideal for constructing linear oligomers (e.g., pyridine-based wires or peptidomimetics).

  • Strategy: Use the C6-I of Molecule A to couple with a boronate on Molecule B. The C2-I of Molecule A remains intact, ready for the next extension step.

  • Reference: This approach mimics the synthesis of oligo-pyridines used in supramolecular chemistry (e.g., helical ligands).

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., for PI3K or mTOR) require a "hinge binder" motif. The pyridine nitrogen serves as the H-bond acceptor.

  • Workflow:

    • O-Alkylation: Install a solubilizing tail (e.g., morpholine-ethyl ether) at C3.

    • C6-Coupling: Attach the core hydrophobic aryl group (to fit the kinase specificity pocket).

    • C2-Coupling: Install the amino-heterocycle (hinge-binding motif) last, using forcing conditions (e.g., Suzuki at 110°C or Buchwald-Hartwig amination).

SynthesisPath Start 2,6-Diiodopyridin-3-ol Step1 Step 1: O-Alkylation (Solubilizing Group) Start->Step1 K2CO3, R-Cl, DMF Step2 Step 2: C6-Arylation (Specificity Pocket) Step1->Step2 Pd(0), Ar-B(OH)2, 60°C Step3 Step 3: C2-Amination (Hinge Binder) Step2->Step3 Pd(OAc)2, Ligand, Amine, 110°C

Figure 2: Typical workflow for Kinase Inhibitor synthesis using the scaffold.

References

  • Regioselective Cross-Coupling of Dihalopyridines

    • Title: "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes"
    • Source:Chemical Science, 2013.
    • URL:[Link]

    • Relevance: Establishes the general rule that C6 (distal) coupling is preferred in 3-substituted-2,6-dihalopyridines due to steric factors.
  • Synthesis of Pyridine-Based Macrocycles

    • Title: "Deprotection of a benzyl unit induces a 22π arom
    • Source:Chemical Communications, 2020.[1]

    • URL:[Link]

    • Relevance: Demonstrates the use of 2,6-diiodopyridin-3-ol as a bifunctional building block in complex macrocycle synthesis.
  • General Reactivity of 2,6-Dihalopyridines

    • Title: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes"
    • Source:Journal of Organic Chemistry, 2022.[2]

    • URL:[Link]

    • Relevance: Provides mechanistic insight into how ligand choice can occasionally invert selectivity, though standard conditions favor the distal site.
  • Iodin

    • Title: "Iodoarenes synthesis by iodin
    • Source:Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Validates the standard electrophilic iodination conditions ( ) used for electron-rich heterocycles like pyridin-3-ol.

Sources

Stability Profile of 2,6-Diiodopyridin-3-ol in Acidic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability of 2,6-diiodopyridin-3-ol under acidic conditions, designed for researchers and drug development professionals.[1]

Executive Summary

2,6-Diiodopyridin-3-ol (CAS: 14764-90-0) is a densely functionalized heterocyclic building block, increasingly utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and pyridine-based pharmacophores.[1] Its stability in acidic environments is governed by a delicate electronic balance: the electron-withdrawing inductive effect of the iodine atoms versus the resonance-donating capacity of the hydroxyl group.[1]

Core Stability Verdict:

  • Ambient Acidic Conditions (pH < 4, 25°C): High Stability. The molecule is kinetically stable against protodeiodination due to the deactivating nature of the pyridinium cation.[1]

  • Heated Acidic Conditions (> 60°C): Moderate to Low Stability. Susceptible to acid-catalyzed nucleophilic aromatic substitution (

    
    ), leading to hydrolysis of the C2-iodine and tautomerization to 6-iodo-3-hydroxypyridin-2(1H)-one.[1]
    

Chemical Structure & Electronic Properties[1]

To understand the stability profile, one must analyze the electronic distribution upon protonation.[1]

  • Basicity (pKa): The pyridine nitrogen is the primary basic site.[1] However, the two ortho-iodine atoms (electron-withdrawing via induction) and the 3-hydroxyl group significantly modulate the pKa.[1]

    • Estimated pKa (Pyridinium): ~1.5 – 2.5 (Significantly lower than unsubstituted pyridine due to the -I effect of iodines).[1]

  • Tautomerism: In neutral solution, the hydroxy form dominates.[1] In acidic media, the N-protonated cation is the active species.[1]

Electronic Activation Diagram

The following diagram illustrates the resonance effects that dictate reactivity in acid.

electronic_activation Neutral Neutral Species (Electron Rich Ring) Protonated N-Protonated Cation (Electron Deficient) Neutral->Protonated + H+ (Fast Equilibrium) Activation Activation of C2/C6 towards Nucleophiles Protonated->Activation Inductive Effect (-I) of N+ Deactivation Deactivation towards Electrophiles (H+) Protonated->Deactivation Electrostatic Repulsion

Figure 1: Electronic modulation of 2,6-diiodopyridin-3-ol upon protonation.[1] The formation of the pyridinium cation deactivates the ring towards electrophilic attack (protodeiodination) but activates the C2/C6 positions towards nucleophilic attack (hydrolysis).[1]

Critical Degradation Pathways

A. Acid-Catalyzed Hydrolysis (The Primary Risk)

The most significant risk in acidic media is the displacement of the iodine at the C2 position (and less likely C6) by water.[1]

  • Mechanism:

    
     (Addition-Elimination).[1]
    
  • Driver: Protonation of the ring nitrogen increases the electrophilicity of the C2 and C6 carbons.[1] The C2 position is sterically more hindered but electronically activated by the adjacent

    
    .[1]
    
  • Outcome: Conversion to 6-iodo-3-hydroxypyridin-2(1H)-one .[1]

  • Conditions: This pathway is generally suppressed at room temperature but becomes dominant at reflux, especially in aqueous mineral acids (HCl, H2SO4).[1]

B. Protodeiodination (The Secondary Risk)

Protodeiodination involves the replacement of an iodine atom with a proton via an electrophilic aromatic substitution (


) mechanism.[1]
  • Mechanism: Attack of a proton (

    
    ) on the carbon bearing the iodine.[1]
    
  • Inhibition: The protonated pyridine ring is highly electron-deficient, which strongly repels the electrophilic proton.[1] Therefore, protodeiodination is kinetically inhibited in dilute acid. [1]

  • Risk Factor: If the medium contains reducing agents (e.g., HI generated in situ), a radical mechanism could trigger deiodination, but this is rare in standard acidic workups.[1]

C. Ether Cleavage (If Protected)

If the 3-OH is protected as an ether (e.g., MOM, PMB), acidic conditions intended for deprotection must be carefully tuned.[1] Strong Lewis acids (e.g.,


) are compatible with the C-I bond, but prolonged exposure to aqueous HBr can lead to halogen exchange (I 

Br).[1]

Experimental Protocols for Stability Assessment

Do not rely on generic data. Validate the stability of your specific lot using this self-validating workflow.

Protocol: Forced Degradation Study (Acidic)

Objective: Determine the kinetic stability of the C-I bonds in simulated reaction conditions.

Materials:

  • Analyte: 2,6-Diiodopyridin-3-ol (10 mg/mL in MeCN).[1]

  • Stressors: 0.1 M HCl, 1.0 M HCl.[1]

  • Analysis: HPLC-UV/Vis (254 nm) or LC-MS.

Workflow:

  • Preparation: Dissolve 10 mg of analyte in 1 mL Acetonitrile (MeCN).

  • Acidification: Add 1 mL of 1.0 M HCl (Final conc: 0.5 M HCl, 50% MeCN).

    • Note: The co-solvent (MeCN) is required because the diiodo-compound is lipophilic and may precipitate in pure aqueous acid.[1]

  • Incubation:

    • Sample A: 25°C for 24 hours.

    • Sample B: 60°C for 4 hours.

  • Quenching: Neutralize an aliquot with cold 1.0 M NaHCO3 immediately before injection.

  • Quantification: Measure the Area% of the parent peak vs. new impurities (specifically looking for peaks with Mass = Parent - I + OH).

Stability Decision Logic

stability_logic Start Start Stability Test CheckRT Is Purity > 99% after 24h @ 25°C? Start->CheckRT CheckHeat Is Purity > 95% after 4h @ 60°C? CheckRT->CheckHeat Yes Unstable UNSTABLE Use buffered conditions CheckRT->Unstable No Stable STABLE Safe for standard workup CheckHeat->Stable Yes Caution KINETICALLY STABLE Avoid heat; Keep T < 40°C CheckHeat->Caution No

Figure 2: Decision tree for handling 2,6-diiodopyridin-3-ol based on experimental stability data.

Handling & Storage Recommendations

Based on the mechanistic analysis, the following protocols ensure the integrity of the material:

ParameterRecommendationRationale
Solvent Choice MeCN, DMSO, DMFHigh solubility.[1] Avoids precipitation seen in pure water.[1]
Acidic Workup Use dilute HCl (< 1M) at 0°CMinimizes rate of hydrolysis (

).[1]
Deprotection Prefer Lewis Acids (

) over Bronsted Acids
Avoids protonation of the ring and subsequent activation.[1]
Storage Inert Atmosphere, Dark, < -20°CPrevents photo-induced radical deiodination (homolysis of C-I).[1]
Why "Dark" Storage is Critical

While this guide focuses on acid stability, photostability is the true Achilles' heel of diiodopyridines.[1] The C-I bond energy is relatively low (~50-60 kcal/mol).[1] Exposure to light, even in acidic solution, can generate iodine radicals, leading to degradation that might be mistakenly attributed to acid instability.[1] Always wrap reaction vessels in aluminum foil.

References

  • PubChem. 2,6-Diiodopyridin-3-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Spitzner, R. Pyridine and its Derivatives.[1] In: Science of Synthesis, Thieme Chemistry.[1] (General reference for halopyridine reactivity).

  • Weissberger, A. The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives.[1][2] Interscience Publishers.[1][2] (Classic text on nucleophilic displacement in halopyridines).

  • ChemSRC. 2,6-Diiodopyridin-3-ol Physicochemical Properties. Available at: [Link][1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions of 2,6-diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 2,6-diiodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and byproducts encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

I. Troubleshooting Guide: Navigating Common Byproducts and Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Incomplete Conversion and Formation of Mono-substituted Byproduct

Question: I am attempting a disubstitution on 2,6-diiodopyridin-3-ol, but my reaction stalls after the first coupling, leaving a significant amount of the mono-substituted product. How can I drive the reaction to completion?

Answer: The formation of a mono-substituted byproduct is a common challenge in the cross-coupling of dihalo-heterocycles. The electronic properties of the pyridine ring change after the first substitution, which can affect the reactivity of the second C-I bond. Here’s how to troubleshoot this issue:

  • Increase Equivalents of Coupling Partner and Base: For a double Suzuki-Miyaura reaction, increasing the equivalents of the boronic acid or its ester and the base is often necessary for the second coupling. A staged addition, where a portion of the coupling partner and base is added at the beginning and the rest is added after a few hours, can also be effective.

  • Elevate Reaction Temperature: The second coupling may require more energy. A moderate increase in the reaction temperature can facilitate the oxidative addition to the second C-I bond. However, be mindful of potential degradation of your substrate or catalyst.

  • Optimize Catalyst and Ligand Loading: For sluggish second couplings, increasing the catalyst and/or ligand loading can be beneficial. However, this may also increase the likelihood of side reactions, so a careful balance is needed.

  • Choice of Ligand: For challenging couplings, switching to a more electron-rich and bulky ligand, such as SPhos or XPhos for Suzuki and Buchwald-Hartwig reactions, can promote the oxidative addition step.[1]

ParameterRecommendation for Disubstitution
Coupling Partner 2.2 - 2.5 equivalents
Base 3.0 - 4.0 equivalents
Temperature Increase by 10-20 °C if initial conditions are mild
Catalyst Loading 2-5 mol%

dot graph TD{ subgraph Troubleshooting_Mono_substitution A[Start: Mono-substituted Product Observed] --> B{Is the reaction stalled?}; B -- Yes --> C{Have you tried increasing the equivalents of coupling partner and base?}; C -- No --> D[Increase coupling partner to 2.2-2.5 eq. and base to 3-4 eq.]; C -- Yes --> E{Have you tried increasing the reaction temperature?}; E -- No --> F[Increase temperature by 10-20 °C]; E -- Yes --> G{Have you optimized the catalyst/ligand system?}; G -- No --> H[Increase catalyst loading or switch to a more active ligand]; G -- Yes --> I[Consider alternative synthetic route]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#202124 } caption: Decision tree for troubleshooting mono-substitution.

Issue 2: Formation of Homocoupling Byproducts

Question: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid (in Suzuki) or alkyne (in Sonogashira). What is causing this and how can I prevent it?

Answer: Homocoupling is a common side reaction in many cross-coupling protocols. The underlying causes and solutions can vary depending on the specific reaction.

  • Suzuki Reaction (Boronic Acid Homocoupling): This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Sonogashira Reaction (Glaser-Hay Coupling): The homocoupling of terminal alkynes is a well-known side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2][3]

    • Solutions:

      • Rigorous Degassing: As with the Suzuki reaction, thoroughly degas all components of the reaction mixture.

      • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While the reaction may be slower, it often eliminates the Glaser-Hay byproduct.[3]

      • Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling.

Issue 3: Protodeiodination (Dehalogenation) of 2,6-diiodopyridin-3-ol

Question: I am observing the formation of mono-iodo-3-hydroxypyridine and/or 3-hydroxypyridine in my reaction mixture. What is causing this dehalogenation?

Answer: Protodeiodination, or dehalogenation, is the replacement of an iodine atom with a hydrogen atom. This side reaction is particularly prevalent with electron-deficient heteroaryl iodides and can be a significant issue. The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4]

  • Sources of Hydride:

    • Bases: Amine bases and alkoxides can be sources of hydrides.

    • Solvents: Alcohols and even trace amounts of water can act as hydride donors.

    • Organoboron Reagents: In some cases, the boronic acid or its derivatives can be a source of hydrides.

  • Troubleshooting Strategies:

    • Choice of Base: Switch to a non-hydride-donating base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

    • Solvent Selection: Aprotic solvents like dioxane, THF, or toluene are generally preferred over alcoholic solvents if dehalogenation is a problem.[4]

    • Ligand Choice: The choice of ligand can influence the stability of Pd-H species. Experimenting with different phosphine ligands or N-heterocyclic carbenes (NHCs) may be beneficial.

Issue 4: O-Arylation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig N-arylation on 2,6-diiodopyridin-3-ol, but I am observing O-arylation of the hydroxyl group as a side product. How can I favor N-arylation?

Answer: The presence of the acidic hydroxyl group on the pyridine ring introduces a competing nucleophile for the Buchwald-Hartwig amination. The choice of base and reaction conditions can significantly influence the selectivity between N- and O-arylation.

  • Protecting the Hydroxyl Group: The most straightforward solution is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the reaction conditions. This will be removed in a subsequent step.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like LiHMDS or K₃PO₄ may favor N-arylation over O-arylation, especially at lower temperatures.[5] Strong alkoxide bases like NaOtBu can promote O-arylation.[6]

  • Catalyst System: Some catalyst systems may exhibit a preference for N-arylation. Screening different palladium precatalysts and ligands is recommended.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthetic utility and challenges of using 2,6-diiodopyridin-3-ol.

1. What are the main challenges associated with the cross-coupling of 2,6-diiodopyridin-3-ol?

The primary challenges stem from its trifunctional nature:

  • Two Reactive C-I Bonds: Achieving selective mono- or di-substitution requires careful control of stoichiometry and reaction conditions. The electronic properties of the ring change after the first substitution, affecting the reactivity of the second C-I bond.[7]

  • Acidic Hydroxyl Group: The hydroxyl group can be deprotonated by the base, potentially leading to O-functionalization as a side reaction, especially in Buchwald-Hartwig reactions. The resulting pyridinolate can also chelate to the palladium center, influencing its catalytic activity.

  • Potential for Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

2. How can I achieve selective mono-functionalization of 2,6-diiodopyridin-3-ol?

Selective mono-substitution can be achieved by:

  • Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the coupling partner.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can often favor mono-substitution.

  • Choice of Halide: If starting from a mixed dihalopyridine (e.g., 2-bromo-6-iodo), the more reactive C-I bond will typically react first.

3. What is the role of the hydroxyl group in these reactions?

The hydroxyl group can have several effects:

  • Directing Group: The hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction.

  • Chelating Ligand: After deprotonation, the resulting alkoxide can chelate to the palladium center, which can either enhance or inhibit catalytic activity depending on the specific reaction and ligand system.

  • Competing Nucleophile: As discussed in the troubleshooting guide, it can compete with the desired nucleophile in reactions like the Buchwald-Hartwig amination.

4. What are some general best practices for setting up cross-coupling reactions with this substrate?

  • Inert Atmosphere: Always use a thoroughly dried and degassed reaction setup under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.

  • High-Purity Reagents: Use high-purity starting materials, catalysts, ligands, and solvents.

  • Systematic Optimization: When troubleshooting, change one variable at a time (e.g., base, solvent, ligand, temperature) to systematically identify the optimal conditions.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify the formation of byproducts early on.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Disubstitution
  • To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodopyridin-3-ol (1.0 equiv.), the boronic acid or ester (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0-4.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodopyridin-3-ol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).

  • Add the degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.2 equiv. for mono-alkynylation, 2.2-2.5 equiv. for di-alkynylation).

  • Degas the mixture as described in Protocol 1.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

IV. References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46–49 (2002).

  • Chemler, S. R., Trauner, D. & Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angew. Chem. Int. Ed.40 , 4544–4568 (2001).

  • Littke, A. F. & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angew. Chem. Int. Ed.41 , 4176–4211 (2002).

  • Torraca, K. E. & Kuwabe, S. The Buchwald-Hartwig Amination. Org. Process Res. Dev.5 , 490–495 (2001).

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457–2483 (1995).

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.37 , 2046–2067 (1998).

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar[Link]

  • Buchwald–Hartwig amination. Wikipedia[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts[Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate[Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs[Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC[Link]

  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC[Link]

  • Copper-free Sonogashira coupling. The chemical reaction database[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal[Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal[Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing)[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing)[Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate[Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate[Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal[Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate[Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI[Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry[Link]

  • Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. MDPI[Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC[Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC[Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate[Link]

Sources

Technical Support Center: 2,6-Diiodopyridin-3-ol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with 2,6-diiodopyridin-3-ol. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address a common and frustrating challenge: the formation of homo-coupled byproducts in palladium-catalyzed cross-coupling reactions. As researchers and drug development professionals, we understand that minimizing side reactions is critical for maximizing yield, simplifying purification, and ensuring the scalability of your synthetic routes.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and solve issues effectively.

Frequently Asked Questions (FAQs)
Q1: What is homo-coupling, and why is it a particular problem with 2,6-diiodopyridin-3-ol?

A1: Homo-coupling is a side reaction where two identical molecules couple together. In the context of your work, you may encounter three primary types:

  • Aryl Halide Homo-coupling: Two molecules of 2,6-diiodopyridin-3-ol react to form a bi-pyridinyl dimer.

  • Nucleophile Homo-coupling (Suzuki): Two molecules of your boronic acid reagent couple to form a symmetrical biaryl byproduct.[1]

  • Nucleophile Homo-coupling (Sonogashira): Two molecules of your terminal alkyne reagent couple to form a symmetrical 1,3-diyne (Glaser coupling).[2]

This issue is prevalent because the palladium catalytic cycles for cross-coupling have competing pathways that can be promoted by suboptimal conditions.[3] 2,6-diiodopyridin-3-ol is an electron-deficient dihalide, making it highly reactive towards oxidative addition. However, the same factors can also make it susceptible to side reactions if the catalytic cycle is not efficient.

Q2: I'm observing significant boronic acid homo-coupling in my Suzuki reaction. What is the most likely cause?

A2: The most common culprits for boronic acid homo-coupling are the presence of dissolved oxygen and/or palladium(II) species in your reaction mixture.[4][5] A proposed mechanism involves a stoichiometric reaction between the Pd(II) catalyst and the boronic acid, which produces the biaryl dimer and reduces the palladium to its active Pd(0) state.[1] If your reaction is not rigorously degassed, or if you are using a Pd(II) precatalyst that is not fully reduced in situ, you are essentially creating a perfect environment for this side reaction to occur.[1][4]

Q3: My Sonogashira reaction is yielding a lot of alkyne dimer (Glaser product). How do I prevent this?

A3: Alkyne homo-coupling, or the Glaser coupling, is almost always mediated by the copper(I) cocatalyst in the presence of oxygen.[2][6] The copper acetylide intermediate, which is essential for the Sonogashira cycle, can undergo oxidative dimerization if oxygen is present. The most effective strategies to prevent this are:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are free of oxygen.

  • Copper-Free Conditions: Numerous protocols exist that avoid the use of a copper cocatalyst altogether, thereby eliminating the primary pathway for Glaser coupling.[6]

Troubleshooting Guide: A Mechanistic Approach

This section provides in-depth solutions organized by reaction type. The core principle is to optimize conditions to favor the desired cross-coupling catalytic cycle over competing homo-coupling pathways.

Logical Workflow for Troubleshooting Homo-Coupling

Before diving into specific protocols, use this decision tree to guide your troubleshooting process.

G start Homo-Coupling Observed? reaction_type What is the reaction type? start->reaction_type suzuki Suzuki reaction_type->suzuki Suzuki sonogashira Sonogashira reaction_type->sonogashira Sonogashira buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald suzuki_q1 Are you using a Pd(II) precatalyst? suzuki->suzuki_q1 sonogashira_q1 Are you using a Cu(I) cocatalyst? sonogashira->sonogashira_q1 buchwald_q1 Aryl Halide Dimer Observed? buchwald->buchwald_q1 suzuki_a1_yes Switch to Pd(0) source (e.g., Pd(PPh3)4) OR add a reducing agent (e.g., KCOOH). suzuki_q1->suzuki_a1_yes Yes suzuki_q2 Is your degassing method robust? suzuki_q1->suzuki_q2 No suzuki_a2_no Implement Freeze-Pump-Thaw cycles or subsurface N2/Ar sparging. suzuki_q2->suzuki_a2_no Could be better suzuki_q3 Consider Ligand & Base Optimization (See Table 1). suzuki_q2->suzuki_q3 Yes, it's robust sonogashira_a1_yes Switch to a copper-free protocol. sonogashira_q1->sonogashira_a1_yes Yes sonogashira_q2 Is your degassing method robust? sonogashira_q1->sonogashira_q2 No sonogashira_a2_no Implement robust degassing. Oxygen is critical for Glaser coupling. sonogashira_q2->sonogashira_a2_no No/Unsure buchwald_a1_yes Optimize Ligand: Use bulky, electron-rich ligands to accelerate reductive elimination. buchwald_q1->buchwald_a1_yes Yes buchwald_q2 Check Base: Use a non-nucleophilic, sterically hindered base (e.g., NaOtBu). buchwald_a1_yes->buchwald_q2

Caption: Troubleshooting workflow for identifying the root cause of homo-coupling.

Suzuki-Miyaura Coupling

The primary challenge here is suppressing the homo-coupling of the boronic acid partner.

Q: My reaction is perfectly degassed and I'm using a Pd(0) catalyst, but I still see boronic acid dimers. What else can I do?

A: This indicates that a factor other than oxygen or Pd(II) is promoting the side reaction, or that the rate of your desired cross-coupling is too slow. Consider the following high-impact variables:

  • Ligand Choice: The ligand is arguably the most critical variable in modern cross-coupling.[3] Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) dramatically accelerate both oxidative addition and reductive elimination.[3] By speeding up the catalytic cycle, you kinetically disfavor the slower homo-coupling pathway.

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species.[7][8] However, an overly strong or concentrated base can sometimes promote side reactions. If using strong bases like K₃PO₄, consider switching to a milder base like K₂CO₃ or Cs₂CO₃.[9]

  • Slow Addition: Adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low. Since homo-coupling is a second-order reaction with respect to the boronic acid, this can significantly suppress the formation of the dimer.[8]

Table 1: Recommended Starting Conditions for Suzuki Coupling of 2,6-diiodopyridin-3-ol
ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(PPh₃)₄ (2-5 mol%)Use a Pd(0) source to avoid direct reaction with the boronic acid.[1]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate the catalytic cycle, outcompeting side reactions.[3]
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)Effective at forming the active boronate species without being overly harsh.[7][8]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAqueous mixtures often accelerate transmetalation.[10]
Temperature 80-100 °CA balance between sufficient reaction rate and catalyst stability.
Degassing 3x Freeze-Pump-Thaw cyclesThe most robust method for removing dissolved oxygen.[1]
Protocol: Minimizing Homo-Coupling in a Mono-Arylation Suzuki Reaction
  • To a dry Schlenk flask under Argon, add 2,6-diiodopyridin-3-ol (1.0 equiv.), the boronic acid (1.1 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add the Pd₂(dba)₃ catalyst and SPhos ligand.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via cannula or syringe.

  • Perform three Freeze-Pump-Thaw cycles:

    • Freeze the mixture in a liquid nitrogen bath until solid.

    • Apply high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture in a water bath, allowing dissolved gases to bubble out. Repeat two more times.

  • After the final thaw, backfill with Argon and heat the reaction to 90 °C with vigorous stirring.

  • Monitor by TLC or LC-MS until the starting material is consumed.

Sonogashira Coupling

The key here is preventing the copper-mediated oxidative homo-coupling of the terminal alkyne (Glaser coupling).

Q: I want to avoid using copper. What is the best copper-free protocol?

A: Copper-free Sonogashira couplings are highly effective and are the gold standard for preventing Glaser coupling.[6] These protocols rely on the palladium catalyst alone, often in the presence of a suitable amine base which facilitates the deprotonation of the alkyne.

Protocol: Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask under Argon, add 2,6-diiodopyridin-3-ol (1.0 equiv.), Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.2 equiv.) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (3.0 equiv.).

  • Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid.

  • Monitor by TLC or LC-MS. The absence of copper completely prevents the Glaser coupling pathway.[6]

Competing Pathways in Cross-Coupling

The diagram below illustrates how homo-coupling pathways diverge from the desired catalytic cycle. The goal of optimization is to maximize the rate of the central cycle (blue arrows) while minimizing the rates of the side reactions (red arrows).

G Pd0 Pd(0)L_n OxiAdd Ar-Pd(II)-X Pd0->OxiAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-R OxiAdd->Trans Transmetalation (+ R-M) Homo_ArX Ar-Ar (Aryl Dimer) OxiAdd->Homo_ArX Reductive Coupling PdII_source RedEli Product Ar-R Trans->RedEli Reductive Elimination RedEli->Pd0 Catalyst Regeneration Homo_RB R-R (Boronic Dimer) PdII_source->Homo_RB + 2 R-B(OH)2 + O2

Caption: The desired cross-coupling cycle versus competing homo-coupling pathways.

Buchwald-Hartwig Amination

While less common than nucleophile homo-coupling, the reductive homo-coupling of 2,6-diiodopyridin-3-ol can still occur, especially if the reductive elimination step of the desired product is slow.

Q: I am seeing a bi-pyridinyl dimer in my amination reaction. How can I fix this?

A: Formation of the aryl halide dimer in a Buchwald-Hartwig reaction points to an issue where the LₙPd(Ar)(X) intermediate is not efficiently proceeding through the rest of the cycle.

  • Accelerate Reductive Elimination: This is the key. The bond-forming step must be faster than competing decomposition or dimerization pathways. Use a combination of a very bulky, electron-rich ligand (the Buchwald-type ligands are designed for this) and a strong, non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[11] The strong base is critical for deprotonating the amine, allowing it to coordinate to the palladium center and set up the final reductive elimination step.[11]

  • Check Reagent Purity: Ensure your amine is pure and your solvent is anhydrous. Water can interfere with the catalyst and the strong base.

References
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).[Link]

  • Advanced Organic Chemistry: Traditional Cross Coupling Reactions. YouTube (Synthesis Workshop).[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. ResearchGate.[Link]

  • Introduction to cross-coupling reactions. YouTube (OpenChemHub).[Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. ResearchGate.[Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.[Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp.[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH).[Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH).[Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • The Sonogashira Coupling. Vanderbilt University.[Link]

  • Sonogashira troubleshooting help needed. Reddit r/Chempros.[Link]

Sources

Technical Support Center: Work-up Procedure for 2,6-Diiodopyridin-3-ol Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Work-up and Purification for Amphoteric Halopyridines Ticket ID: SUZ-PYR-OH-001 Assigned Specialist: Senior Application Scientist

The Substrate Profile: Why This Reaction Fails

Before attempting the work-up, you must understand the "personality" of your substrate, 2,6-diiodopyridin-3-ol . This molecule presents a "Perfect Storm" of three chemical challenges that cause standard work-ups (like a simple bicarb wash) to fail.

FeatureThe ChallengeThe Consequence
Amphoteric Nature Contains both a basic Nitrogen (

) and an acidic Hydroxyl (

).
The product is water-soluble at both low pH (cation) and high pH (anion). Standard extractions often yield nothing.
Bidentate Chelation The N-C3-OH motif acts as a bidentate ligand (similar to 8-hydroxyquinoline).The product binds Palladium tightly. Standard silica columns fail to remove Pd residues (black/brown oil).
Bis-Electrophile Two Iodine atoms (C2 and C6) are highly reactive.High risk of regio-isomeric mixtures (C2-mono, C6-mono, and bis-coupled products).

The "Happy Path" Protocol (Standard Operating Procedure)

Use this protocol for standard library synthesis or initial scale-up (100 mg – 5 g scale).

Phase A: Quench & Scavenge
  • Cool Down: Cool reaction mixture to Room Temperature (RT).

  • Solvent Swap (Critical): If your reaction solvent is water-miscible (DMF, DMSO, Dioxane), remove as much as possible via rotary evaporation. If using Toluene/Water or THF/Water, proceed.

    • Reason: Water-miscible solvents drag this polar product into the aqueous layer during extraction.

  • The Scavenger Strike: Add 10 wt% (relative to substrate) of Cysteine-functionalized Silica or Trimercaptotriazine (TMT) . Stir vigorously at 40°C for 30 minutes.

    • Why: The pyridin-3-ol moiety chelates Pd. Standard Celite filtration is insufficient. You must displace the Pd with a stronger ligand (Thiol).

Phase B: The Isoelectric Extraction

This is the most common failure point. You must target the Isoelectric Point (pI).

  • Dilution: Dilute the residue with water (approx. 10 mL per mmol substrate).

  • pH Adjustment:

    • Check pH: It is likely basic (pH > 10) due to the Suzuki base (

      
       or 
      
      
      
      ).
    • Acidify: Slowly add 1M HCl or Citric Acid until pH 6.0 – 7.0 is reached.

    • Visual Cue: The solution often turns cloudy at this pH as the neutral zwitterion precipitates.

  • Extraction: Extract 3x with EtOAc:iPrOH (9:1) or DCM:MeOH (9:1) .

    • Note: Pure EtOAc or DCM is often too non-polar for hydroxypyridines. The alcohol co-solvent is mandatory for recovery.

  • Wash: Wash combined organics once with minimal Brine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Visualizing the Logic

The following diagram illustrates the critical decision points in the work-up.

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Solvent Water Miscible? (DMF, DMSO, Dioxane) Start->SolventCheck Evap Evaporate Solvent SolventCheck->Evap Yes Scavenge Add Pd Scavenger (TMT or Thiol-Silica) SolventCheck->Scavenge No Evap->Scavenge pHCheck Check pH of Aqueous Layer Scavenge->pHCheck Acidic pH < 5 (Product is Cationic) pHCheck->Acidic Too Low Basic pH > 9 (Product is Anionic) pHCheck->Basic Too High Neutral pH 6.0 - 7.0 (Neutral/Zwitterion) pHCheck->Neutral Target Acidic->Neutral Add Sat. NaHCO3 Basic->Neutral Add 1M HCl/Citric Acid Extract Extract with EtOAc:iPrOH (9:1) Neutral->Extract Purify Chromatography (DCM/MeOH Gradient) Extract->Purify

Caption: Workflow logic emphasizing the critical pH adjustment step to ensure the product is in its extractable neutral form.

Troubleshooting & FAQs

Issue 1: "I extracted 5 times, but my yield is < 10%."

Diagnosis: You likely missed the Isoelectric Point (pI). Technical Explanation: 3-Hydroxypyridines have two


 values: ~4.8 (Pyridine 

) and ~8.8 (Phenolic

).
  • At pH 2: The Nitrogen is protonated (

    
    ). The molecule is a water-soluble salt.
    
  • At pH 11: The Oxygen is deprotonated (

    
    ). The molecule is a water-soluble salt.
    
  • At pH 6.5: The molecule is neutral (or a zwitterion with net charge 0). This is the only window where it partitions into organic solvents. Fix: Take your aqueous layer, re-adjust pH strictly to 6.5, and re-extract with DCM:MeOH (9:1) .

Issue 2: "My product is a black oil and NMR is broad."

Diagnosis: Residual Palladium contamination. Technical Explanation: The Nitrogen and Hydroxyl groups form a stable 5-membered chelate ring with Palladium. Standard silica columns will not strip this off; the Pd drags through the column with your product. Fix:

  • Dissolve crude oil in EtOAc.

  • Wash with 10% aqueous N-Acetylcysteine or 0.5M aqueous EDTA (pH 8) .

  • The aqueous layer should turn dark (removing Pd).

  • Re-process the organic layer.[1]

Issue 3: "I see two spots on TLC very close together."

Diagnosis: Regioisomers (C2-coupling vs. C6-coupling). Technical Explanation:

  • C2-Iodine: Electronically activated (closer to electronegative N). Generally reacts faster.

  • C6-Iodine: Sterically more accessible (further from the C3-OH), but electronically less activated than C2.

  • Result: While C2 is usually favored, the free -OH group can complicate this via steric hindrance or by directing the Pd to the C2 position via coordination. Fix:

  • Separation: These isomers are difficult to separate on Silica. Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid). The polar differences usually resolve better on C18.

  • Prevention: If you need high regioselectivity, protect the alcohol before coupling (e.g., as a MOM or Benzyl ether). This eliminates the Zwitterionic issues and steric clash, typically restoring high C2 selectivity.

References & Authority

  • Regioselectivity in Halopyridines:

    • Title: Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.

    • Source: ResearchGate (2025).

    • Context: Confirms that 2,6-dihalopyridines generally favor mono-arylation at the C2 position, but catalyst choice (Pd macrocycles vs PdCl2) significantly impacts the ratio of mono- vs di-arylated products.

    • URL:

  • pKa and Solubility Data:

    • Title: 3-Hydroxypyridine Physicochemical Properties.[2][3][4][5][6][7][8]

    • Source: ChemicalBook / Organic Chemistry Data.

    • Context: Establishes the pKa values (4.79 and 8.75) which dictate the "pH 6-7" extraction rule.

    • URL:

  • Palladium Scavenging Techniques:

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds.

    • Source: NIH / PubMed Central (2022).

    • Context: Validates the use of scavenging resins and thiol-based washes (Cysteine) as the only reliable method to reduce Pd < 100 ppm in chelating substrates.

    • URL:

Sources

Technical Support: Optimization of Cross-Coupling for 2,6-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Process Optimization Subject: Site-Selectivity, Temperature Control, and Catalyst Longevity Last Updated: January 31, 2026[1]

Core Directive: The "Janus" Substrate

As researchers working with 2,6-diiodopyridin-3-ol , you are dealing with a "Janus" molecule—two chemically distinct faces masked by similar leaving groups.[1] While both positions (C2 and C6) are activated by the pyridine nitrogen, they are differentiated by the steric and electronic influence of the C3-hydroxyl group.[1]

This guide moves beyond generic Suzuki/Sonogashira protocols. It addresses the specific kinetic vs. thermodynamic battles required to achieve mono-selectivity or complete bis-functionalization.[1]

The Central Conflict: Sterics vs. Electronics
  • C6 Position (The "Open" Door): Sterically accessible.[1] Reacts under kinetic control (lower temperatures).[1]

  • C2 Position (The "Crowded" Door): Flanked by the pyridine nitrogen and the C3-substituent.[1] Requires thermodynamic forcing (higher temperatures) or specific ligand direction.[1]

Troubleshooting & Optimization Modules

Module A: "I am getting a mixture of mono- and bis-coupled products."

Diagnosis: Loss of Kinetic Control.[1] You are likely running the reaction at a temperature where the activation energy (


) for the C2 position is being overcome before the C6 consumption is complete.[1]

The Fix: The Cryogenic/Ambient Ramp To isolate the C6-mono-coupled product, you must operate in the "Kinetic Window."[1]

  • Temperature Strategy: Start at 0°C . If conversion is

    
     after 1 hour, ramp to RT (20-25°C) . Do not exceed 40°C.
    
  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ).[1] The bulk prevents the catalyst from squeezing into the hindered C2 site, reinforcing C6 selectivity.[1]

ParameterRecommendation for C6-SelectivityMechanism
Temperature 0°C

25°C
Prevents

breach for C2 oxidative addition.[1]
Base Weak (e.g.,

,

)
Slows transmetallation, enhancing discrimination.[1]
Solvent THF/Water or Toluene/WaterBiphasic systems often moderate reaction rates.[1]
Module B: "The reaction stalls after the first coupling (C6)."

Diagnosis: Thermal Insufficiency or Catalyst Death.[1] The C2 position is sterically shielded by the C3-hydroxyl (or alkoxyl) group.[1] The catalyst resting state has likely become a stable Pd(II) species, or the oxidative addition barrier at C2 is too high for your current temperature.[1]

The Fix: The Thermal Surge Once C6 is fully substituted (monitor via LCMS), you must supply enough thermal energy to distort the pyridine ring and allow Pd insertion at C2.[1]

  • Temperature Strategy: Ramp immediately to 80–100°C .

  • Solvent Switch: If using THF (bp 66°C), switch to 1,4-Dioxane or Toluene to access higher thermal ceilings.[1]

  • Microwave Option: For stubborn C2 couplings, microwave irradiation at 120°C for 20 mins is often superior to overnight reflux, as it minimizes catalyst decomposition time.[1]

Module C: "My catalyst is dying / I see Pd black precipitation."

Diagnosis: Hydroxyl Poisoning.[1] The free C3-hydroxyl group is acidic.[1] In the presence of base, it deprotonates to form a pyridyl-oxide anion, which can coordinate to Palladium, forming stable, unreactive "off-cycle" species or causing aggregation into Pd black.[1]

The Fix: Protection is Mandatory Do not attempt cross-coupling on the free alcohol unless using a specific directing-group strategy.[1]

Recommended Protection Protocol:

  • MOM-Ether: Robust, withstands base, minimal steric bulk.[1]

  • O-Methylation: Simplest, but harder to remove.[1]

  • Avoid: Bulky silyl groups (TBS/TIPS) at C3 if you intend to couple at C2 later; the steric clash will be insurmountable.

Interactive Decision Tree (Workflow)

Use this logic flow to determine your experimental parameters.

G Start Start: 2,6-Diiodopyridin-3-ol CheckOH Is the C3-OH Protected? Start->CheckOH Protect ACTION: Protect with MOM/Me (Prevent Catalyst Poisoning) CheckOH->Protect No Goal What is the Target? CheckOH->Goal Yes Protect->CheckOH Mono Target: Mono-Coupling (C6) Goal->Mono Bis Target: Bis-Coupling (C2 & C6) Goal->Bis LowTemp PROTOCOL A: Temp: 0°C to 25°C Ligand: Bulky (XPhos) Control: Kinetic Mono->LowTemp HighTemp PROTOCOL B: Temp: 80°C to 110°C Ligand: Small/Bite (dppf) Control: Thermodynamic Bis->HighTemp CheckC2 Is C2 Coupling Stalled? HighTemp->CheckC2 Microwave ACTION: Microwave Pulse 120°C, 20 min CheckC2->Microwave Yes

Figure 1: Strategic workflow for temperature and protocol selection based on target selectivity.

Standardized Protocols

Protocol 1: C6-Selective Mono-Coupling (Kinetic Control)

Use this for attaching the first diversity element to the less hindered side.

  • Setup: Charge flask with Protected Substrate (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (2 mol%), and SPhos (4 mol%).
    
  • Solvent: Add degassed Toluene/

    
     (4:1).[1]
    
  • Base: Add

    
     (2.0 equiv).
    
  • Temperature: Stir at 0°C for 30 mins, then allow to warm to 20°C .

  • Monitoring: Check LCMS at 2 hours.

    • Success:

      
       Mono-product, 
      
      
      
      Bis-product.[1]
    • Trouble: If Bis-product

      
      , cool back to 0°C and reduce catalyst loading to 0.5 mol%.
      
Protocol 2: C2-Forcing Bis-Coupling (Thermodynamic Control)

Use this to force reaction at the hindered position adjacent to the protected alcohol.[1]

  • Setup: Use Mono-coupled intermediate (or start fresh with 2.5 equiv Boronic Acid).

  • Catalyst: Switch to

    
      (5 mol%). The smaller bite angle helps insertion at the crowded C2 site.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Base:

    
     (3.0 equiv) – Cesium tends to improve solubility and reactivity in difficult couplings.[1]
    
  • Temperature: Heat to 100°C (oil bath) or 120°C (Microwave).

  • Time: 12–24 hours (Thermal) or 30 mins (Microwave).

Frequently Asked Questions (FAQ)

Q: Can I use the free hydroxyl group if I use 3 equivalents of base? A: Technically yes, but it is not recommended.[1] Even with excess base, the formation of the anionic Pd-O-Pyridine species changes the electronics of the ring, making it significantly more electron-rich and deactivating it toward oxidative addition (the first step of the catalytic cycle). Protection is a high-ROI step.[1]

Q: Why does C6 react before C2? Aren't they both alpha-to-nitrogen? A: While both are electronically activated by the nitrogen, sterics dictate the kinetics .[1] The C2 position is "ortho" to the C3-substituent.[1] The C6 position is "ortho" to a hydrogen atom.[1] Palladium phosphine complexes are bulky; they will insert into the C6-I bond much faster than the crowded C2-I bond [1].[1]

Q: I need to couple C2 first. Is this possible? A: This requires a "Directing Group" (DG) strategy.[1] If you convert the C3-OH into a carbamate or a specific ester that can coordinate to Pd, you can direct the catalyst to C2 via the "Ortho-Effect."[1] However, under standard non-directed conditions, C6 is the default first reactor.[1]

References

  • Lutz, M. R., et al. (2017).[1] "Site-Selectivity in the Cross-Coupling of Polyhalogenated Heterocycles." Chemical Reviews, 117(13), 9016–9056.[1] [1]

  • Handy, S. T., & Zhang, Y. (2006).[1][2] "Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidines." Synthetic Communications, 36(2), 299–305.[1] (Demonstrates steric dominance in N-heterocycles). [1]

  • Schröter, S., et al. (2010).[1] "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 66(27), 5011-5029.[1] [1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Functionalized 3-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 3-Hydroxypyridine Scaffold

The 3-hydroxypyridine motif is a cornerstone in medicinal chemistry and materials science. Its presence in vital natural products, such as Vitamin B6, and its role as a privileged scaffold in drug discovery underscore its significance.[1] Functionalization of the 3-hydroxypyridine ring allows for the fine-tuning of its electronic, steric, and photophysical properties, leading to the development of novel therapeutics, fluorescent probes, and advanced materials.

This guide provides a comparative analysis of key spectroscopic techniques used to characterize these functionalized derivatives. We will delve into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a practical framework for unambiguous structural elucidation and property prediction.

The Impact of Functionalization: A Multi-Spectroscopic Approach

The introduction of functional groups onto the 3-hydroxypyridine core induces predictable and measurable changes in its spectroscopic signatures. A comprehensive characterization relies on the synergistic use of several techniques, each providing a unique piece of the structural puzzle.

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for examining the electronic structure of 3-hydroxypyridine derivatives. The absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyridine ring.

  • Mechanism: The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (π*). The energy of this transition is directly influenced by the electron density within the aromatic system.

  • Influence of Functional Groups:

    • Electron-Donating Groups (EDGs) such as amino (-NH2) or methoxy (-OCH3) groups, increase the electron density of the pyridine ring. This destabilizes the ground state and stabilizes the excited state, resulting in a lower energy transition and a shift of the λmax to longer wavelengths (a bathochromic or red shift).

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density. This stabilizes the ground state more than the excited state, increasing the energy gap for the π-π* transition and causing a shift to shorter wavelengths (a hypsochromic or blue shift).

  • Solvent Effects: The polarity of the solvent can also influence the λmax by stabilizing the ground and excited states to different extents. It is crucial to maintain consistent solvent conditions when comparing the spectra of different derivatives.[2]

Table 1: Comparative UV-Vis Absorption Data for Functionalized 3-Hydroxypyridines

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε)
3-Hydroxypyridine-Water~285~3,500
2-Amino-3-hydroxypyridine2-NH2 (EDG)Ethanol~310~4,200
5-Nitro-3-hydroxypyridine5-NO2 (EWG)Methanol~270~3,000

Note: The values presented are illustrative and can vary based on specific experimental conditions.

Fluorescence Spectroscopy: From Molecular Probes to Bioimaging

Many functionalized 3-hydroxypyridines exhibit fluorescence, a property that is highly sensitive to their chemical environment. This makes them excellent candidates for fluorescent probes in biological systems.[3][4]

  • Key Parameters:

    • Excitation and Emission Wavelengths: The difference between the maximum excitation and emission wavelengths is known as the Stokes shift. A larger Stokes shift is generally desirable for fluorescent probes to minimize self-absorption.

    • Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process. Functionalization can dramatically alter the quantum yield by introducing non-radiative decay pathways.[5]

    • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.

  • Structural Effects on Fluorescence:

    • Rigidity: Planar and rigid structures often exhibit higher fluorescence quantum yields because they minimize vibrational energy loss.

    • Intramolecular Charge Transfer (ICT): The presence of both an electron-donating and an electron-withdrawing group can lead to an excited state with significant charge separation (an ICT state). The emission from such states is often highly sensitive to solvent polarity.

    • pH Sensitivity: The phenolic hydroxyl group and the pyridine nitrogen can be protonated or deprotonated depending on the pH, leading to significant changes in fluorescence. The neutral forms of 3-hydroxypyridine derivatives are often non-fluorescent, while their cationic or anionic forms can be highly fluorescent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide invaluable information.

  • ¹H NMR Spectroscopy:

    • Chemical Shift (δ): The position of a proton signal in the spectrum is highly dependent on its electronic environment. The hydroxyl proton is often broad and its chemical shift is solvent-dependent. The aromatic protons of the pyridine ring appear in the range of 7-8.5 ppm. Substituents cause predictable upfield (shielding) or downfield (deshielding) shifts of adjacent protons. For example, an electron-donating group will cause an upfield shift, while an electron-withdrawing group will cause a downfield shift.

    • Spin-Spin Coupling (J): The coupling patterns between adjacent protons provide information about their relative positions on the ring (ortho, meta, or para coupling).

  • ¹³C NMR Spectroscopy:

    • This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of substituents.[6] Computational methods can be used to predict ¹³C NMR chemical shifts, aiding in spectral assignment.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for 3-Hydroxypyridine in CDCl₃ [7]

ProtonChemical Shift (δ)
H-28.28
H-47.33
H-57.29
H-68.09

Note: The OH peak is often not observed or is very broad.[7]

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Determination

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

  • Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for functionalized 3-hydroxypyridines as they are soft ionization techniques that often leave the molecular ion intact.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[8][9]

  • Fragmentation Patterns: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for pyridines include the loss of HCN or substituents.

Experimental Protocols

Protocol 1: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the functionalized 3-hydroxypyridine in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to determine the optimal concentration for measurement (typically in the micromolar range).

  • UV-Vis Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the λmax and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Measurement:

    • Use a fluorometer and a quartz cuvette.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength.

    • To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical conditions.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Longer acquisition times are typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent for the chosen ionization method (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use software to calculate the elemental composition corresponding to the measured mass and compare it with the expected formula.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel functionalized 3-hydroxypyridine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure & Properties Compound Synthesized Compound UV_Vis UV-Vis Spectroscopy (λmax, ε) Compound->UV_Vis Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Structural Backbone HRMS HRMS (Accurate Mass, Formula) Compound->HRMS Molecular Formula Fluorescence Fluorescence Spectroscopy (λem, ΦF, τ) UV_Vis->Fluorescence Excitation Wavelength Structure Final Structure Elucidation Fluorescence->Structure Properties Photophysical Properties Fluorescence->Properties NMR->Structure HRMS->Structure

Caption: A generalized workflow for the spectroscopic characterization of functionalized 3-hydroxypyridines.

Conclusion

The spectroscopic analysis of functionalized 3-hydroxypyridines is a multi-faceted process that requires the integration of data from several complementary techniques. By understanding the fundamental principles of how functional groups influence the output of each spectroscopic method, researchers can confidently elucidate the structures of novel compounds and gain valuable insights into their electronic and photophysical properties. This guide provides a foundational framework for approaching this task, emphasizing the importance of rigorous experimental design and data interpretation.

References

  • ResearchGate. (n.d.). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • Ando, S., & Bridges, J. W. (1971). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Biochemical Journal, 125(2), 27P-28P. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine. Retrieved from [Link]

  • Qin, W., Baruah, M., Stefan, A., Van der Auweraer, M., & Boens, N. (2005). Photophysical properties of BODIPY-derived hydroxyaryl fluorescent pH probes in solution. ChemPhysChem, 6(11), 2343–2351. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • Sci-Hub. (n.d.). Photophysical Properties of BODIPY‐Derived Hydroxyaryl Fluorescent pH Probes in Solution. Retrieved from [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of compounds 1, 2, and 3. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. Retrieved from [Link]

  • MDPI. (2023). (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxypyridine. Retrieved from [Link]

  • arXiv. (2022). A Comprehensive Study on the Spectroscopic Characterization and Molecular Dynamics Simulation of Pristine and Functionalized Graphene Nanoplatelets for Gas Sensing Applications. Retrieved from [Link]

  • PubMed. (2014). Spectroscopic examinations of hydrogen bonding in hydroxy-functionalized ADMET chemistry. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Retrieved from [Link]

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Safety Operating Guide

2,6-Diiodopyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 2,6-Diiodopyridin-3-ol

Executive Safety Summary

2,6-Diiodopyridin-3-ol is a halogenated heteroaromatic compound. Unlike standard organic waste, the presence of two iodine atoms on the pyridine ring dictates specific segregation protocols to prevent toxic gas evolution (Iodine/Hydrogen Iodide) during incineration and to protect personnel from thyroid-targeting toxicity.

Critical Parameter Operational Directive
Waste Stream HALOGENATED Organic Waste (Strict Segregation).
Physical State Solid (typically).[1] Solutions must be treated as halogenated solvent waste.
Primary Hazards Irritant (Skin/Eye/Resp), Thyroid Toxicity (Chronic), Light Sensitive.
Incompatibilities Strong Oxidizers (Releases toxic

gas), Strong Acids.
Spill Neutralizer 5-10% Sodium Thiosulfate solution (reduces Iodine to iodide).

Technical Justification & Hazard Mechanism

As a Senior Scientist, I emphasize that "compliance" is not just checking a box; it is understanding the chemistry of disposal.

  • The Halogen Factor: Standard organic waste is often incinerated as fuel. However, 2,6-Diiodopyridin-3-ol contains significant mass-percentage iodine. When incinerated in standard boilers without scrubbers, it releases corrosive Hydrogen Iodide (HI) and elemental Iodine (

    
    ). This damages facility infrastructure and violates EPA emission standards. Therefore, it must be tagged for High-Temperature Incineration with Acid Gas Scrubbing. 
    
  • Thyroid Toxicity (H372): Iodinated organics can interfere with thyroid function upon prolonged exposure. Unlike simple solvents, dust inhalation from this solid poses a chronic systemic risk.

  • Photolytic Instability: The Carbon-Iodine bond is weaker than Carbon-Chlorine. Exposure to light can cause homolytic cleavage, releasing iodine radicals and discoloring the waste. Waste containers should be amber or wrapped in foil to prevent pressure buildup or container degradation.

Pre-Disposal Safety Protocol

Before handling the waste, establish the following "Self-Validating System" of safety:

A. Personal Protective Equipment (PPE)

  • Respiratory: N95 minimum for solid handling; P100/Organic Vapor cartridge if handling large quantities or hot solutions.

  • Dermal: Double-gloving is recommended. Nitrile gloves (minimum 5 mil) provide adequate splash protection.

  • Ocular: Chemical splash goggles.

B. Waste Container Preparation

  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from free iodine.

  • Labeling: Must be clearly labeled "HALOGENATED ORGANIC WASTE."

  • Stabilization: If the waste appears dark purple/brown (indicating free iodine), add a small amount of solid sodium thiosulfate to the waste container to reduce volatility before sealing.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Used for expired shelf-stock or surplus synthesis product.

  • Weighing: Tare the waste container. Transfer the solid 2,6-Diiodopyridin-3-ol carefully to avoid dust generation.

  • Solvent Dampening (Optional but Recommended): To prevent dust dispersion during transport, dampen the solid slightly with a compatible halogenated solvent (e.g., Dichloromethane) or a high-flashpoint solvent (e.g., mineral oil) if the facility allows.

  • Sealing: Cap tightly. Wrap the container in aluminum foil if it is clear glass.

  • Tagging: Mark the tag with the full chemical name. Do not use abbreviations/structures. Check the box for "Solid" and "Halogenated."

Scenario B: Disposal of Reaction Mixtures (Solutions)

Used for mother liquors or extracted layers.

  • Segregation: Ensure the solution is separated from aqueous layers.

  • pH Check: Verify the pH is neutral (pH 6-8).

    • Why? Acidic conditions promote the oxidation of iodide to iodine (

      
      ). Basic conditions are generally safer but can lead to exothermic hydrolysis.
      
  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Never pour into the "Non-Halogenated" (Acetone/Ethanol) stream. Even trace iodine can contaminate the bulk fuel blending process used for non-halogenated waste.

  • Rinsing: Rinse glassware with a small volume of acetone, then dispose of this rinse into the Halogenated waste stream (the iodine content dictates the stream, not the solvent volume).

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for disposing of 2,6-Diiodopyridin-3-ol and its byproducts.

DisposalWorkflow Start Start: Waste Identification (2,6-Diiodopyridin-3-ol) StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidStream Liquid/Solution StateCheck->LiquidStream Dissolved SolidPack Pack in HDPE/Glass Label: 'Toxic Solid - Halogenated' SolidStream->SolidPack HalogenCheck Is Solvent Halogenated? LiquidStream->HalogenCheck HaloWaste Halogenated Waste Carboy (Segregated) HalogenCheck->HaloWaste Yes (DCM, Chloroform) HalogenCheck->HaloWaste No (Ethanol, Ethyl Acetate)* NonHaloMix Do NOT use Non-Halo Stream (Trace Iodine Contamination Risk) HalogenCheck->NonHaloMix Strictly Prohibited FinalDisp Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) SolidPack->FinalDisp HaloWaste->FinalDisp

Figure 1: Decision matrix for segregating iodinated pyridine waste. Note that even if dissolved in non-halogenated solvents (like ethanol), the presence of the solute mandates the Halogenated Waste stream.

Emergency Spill Management

In the event of a spill, standard absorbents may not be sufficient if iodine gas is evolving.

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • Decontamination Solution: Prepare a 5% Sodium Thiosulfate solution.

  • Neutralization:

    • Spray the spill area with the thiosulfate solution.

    • Observation: The color should change from brown/purple (Iodine) to colorless (Iodide).

  • Cleanup: Absorb the resulting slurry with vermiculite or spill pads.

  • Disposal: Place used absorbents into a bag labeled "Debris contaminated with Halogenated Organics" and dispose of as hazardous solid waste.

Regulatory Compliance (RCRA)

While 2,6-Diiodopyridin-3-ol is not specifically listed on the EPA P-list or U-list, it falls under the following regulatory characteristics:

  • Generator Knowledge: The generator is legally required to characterize the waste. Due to the iodine content, it must be characterized as Halogenated .

  • EPA Waste Codes (USA):

    • If mixed with spent halogenated solvents: F001/F002 .

    • If pure substance: Classify as D001 (if ignitable/oxidizer) or simply "Non-RCRA Regulated Hazardous Waste" (depending on state), but must be incinerated at a permitted facility capable of handling halogens.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2784731, 2,6-Diiodopyridin-3-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 2,6-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116027-14-6 Formula: C₅H₃I₂NO Molecular Weight: 346.9 g/mol

Executive Safety Summary

Status: WARNING — Irritant / Light Sensitive / Potential Sensitizer.

As a Senior Application Scientist, I advise treating 2,6-Diiodopyridin-3-ol not merely as a generic reagent, but as a reactive halogenated heterocycle. While it lacks the high volatility of parent pyridine, the iodine substituents introduce significant mass and lipophilicity, increasing the potential for dermal absorption and biological interaction.

Immediate GHS Classifications (Baseline):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

Critical Stability Note: Iodinated aromatics are prone to homolytic cleavage of the C-I bond under UV light or prolonged air exposure, liberating free iodine (


) which is corrosive and toxic. Store under inert gas in amber glass. 
Hazard Analysis & Risk Assessment

To understand the safety requirements, we must analyze the molecule's structure-activity relationship (SAR):

  • The Pyridine Ring: Provides a basic nitrogen, though the hydroxyl group at C3 and iodines at C2/C6 modulate this basicity.

  • The Hydroxyl Group (-OH): Increases polarity and hydrogen bonding capability. It acts similarly to a phenol, posing a risk of chemical burns or severe irritation upon skin contact.

  • The Iodine Substituents: These are heavy, soft halogens. They serve as excellent leaving groups (useful for Suzuki/Sonogashira couplings) but also make the compound susceptible to degradation.

The "Why" Behind the Protocol:

  • Dust Hazard: As a solid with a high molecular weight, the dust does not dissipate quickly. Inhalation leads to immediate mucosal irritation.

  • Dermal Risk: The combination of the pyridine ring and iodine increases lipid solubility, meaning it can penetrate nitrile gloves faster than simple inorganic salts.

PPE Specifications Matrix

The following matrix defines the minimum protective standards.

PPE ComponentSpecificationOperational Logic
Respiratory Fume Hood (Primary) Handling open containers outside a hood is strictly prohibited to prevent inhalation of iodinated dust.
N95/P100 (Secondary)Required only if weighing outside a hood (not recommended) or during spill cleanup.
Hand Protection Nitrile (Double Gloved) Inner: 4 mil Nitrile (standard). Outer: 5-8 mil Nitrile (extended cuff). Reason: Iodine compounds can permeate thin nitrile over time. Change outer gloves immediately upon contamination.
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust and accidental splashes of reaction mixtures.
Body Defense Lab Coat (Cotton/Poly) Must be buttoned to the neck. Synthetic fibers (nylon) should be avoided due to static accumulation which disperses powder.
Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 2,6-Diiodopyridin-3-ol State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent (e.g., DMF, DMSO) State->Solution Risk_Solid Risk: Airborne Dust & Static Dispersion Solid->Risk_Solid Risk_Soln Risk: Splash & Solvent Permeation Solution->Risk_Soln Protocol_Solid Protocol A: 1. Fume Hood (Sash < 18") 2. Anti-static Gun 3. Goggles (Seal) 4. Double Nitrile Risk_Solid->Protocol_Solid Protocol_Soln Protocol B: 1. Fume Hood 2. Face Shield (if >100mL) 3. Laminate Gloves (if halogenated solvent) 4. Safety Glasses w/ Side Shields Risk_Soln->Protocol_Soln

Figure 1: Decision logic for PPE selection based on physical state to minimize exposure risks.

Operational Protocols
A. Weighing & Transfer (Solid State)

Context: Static electricity is the enemy of safety when handling dry, heteroaromatic powders.

  • Environment: Place the balance inside the fume hood. If this is impossible, use a dedicated balance enclosure.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the powder. This prevents the "jumping" of particles onto your gloves/sleeves.

  • Technique: Do not dump. Use a gentle tapping motion.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.

B. Reaction Setup (In Solution)

Context: 2,6-Diiodopyridin-3-ol is often used in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Solvent Choice: It is soluble in polar aprotic solvents (DMF, DMSO, NMP).

  • Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon. Oxygen promotes the liberation of iodine, which turns the solution dark purple/brown and compromises yield.

  • Temperature: If heating >80°C, ensure the condenser is active before heating to prevent solvent/reagent vapor escape.

Emergency Response & Spill Management

Scenario: You drop a 5g bottle of powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Allow dust to settle for 2 minutes.

  • PPE Upgrade: Don N95 respirator (or half-mask) and double gloves.

  • Containment: Do NOT dry sweep. This creates aerosols.

    • Cover the spill with wet paper towels (dampened with water).

    • Scoop the wet mass into a waste container.

  • Decontamination: Wash the surface with a dilute sodium thiosulfate solution (5-10%).

    • Why? Thiosulfate neutralizes any free iodine (

      
      ) that may have formed, reducing toxicity and staining.
      

Spill_Response Spill Spill Event Assess Assess Volume Spill->Assess Minor Minor (< 1g) Assess->Minor Major Major (> 1g) Assess->Major Action_Minor Wet Wipe & Dispose Minor->Action_Minor Action_Major 1. Evacuate Area 2. Don Respirator 3. Wet Method Cleanup 4. Thiosulfate Wash Major->Action_Major

Figure 2: Workflow for assessing and responding to spills to prevent aerosolization.

Disposal & Waste Management

Never dispose of halogenated pyridines down the drain. They are toxic to aquatic life and persistent in the environment.

  • Solid Waste: Label as "Hazardous Solid - Halogenated Organic."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" .

    • Critical: Do not mix with strong oxidizers (e.g., Nitric acid waste). The oxidation of the iodine substituents will release toxic purple iodine vapor (

      
      ) in the waste drum.
      
References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2784731, 2,6-Diiodopyridin-3-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridin-3-ol derivatives. Retrieved from [Link]

Sources

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